molecular formula C5H6N2O2S B1331075 1-Acetyl-2-thiohydantoin CAS No. 584-26-9

1-Acetyl-2-thiohydantoin

Cat. No.: B1331075
CAS No.: 584-26-9
M. Wt: 158.18 g/mol
InChI Key: DDWXNUFFAFBJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-2-thiohydantoin is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-acetyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3(8)7-2-4(9)6-5(7)10/h2H2,1H3,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWXNUFFAFBJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060401
Record name 4-Imidazolidinone, 1-acetyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-26-9
Record name 1-Acetyl-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-2-thiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-2-thiohydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Imidazolidinone, 1-acetyl-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Imidazolidinone, 1-acetyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-2-thiohydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ACETYL-2-THIOHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMG5WO16JD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-2-thiohydantoin: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetyl-2-thiohydantoin, a key heterocyclic compound with significant applications in synthetic chemistry and as a precursor for pharmacologically active molecules. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of therapeutic agents.

Chemical Structure and Identifiers

This compound is a derivative of thiohydantoin, featuring an acetyl group attached to the nitrogen at position 1 of the imidazolidine ring. Its core structure is a five-membered ring containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group.

The key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 1-acetyl-2-sulfanylideneimidazolidin-4-one[1]
CAS Number 584-26-9[2]
Molecular Formula C₅H₆N₂O₂S[2]
Molecular Weight 158.18 g/mol [2]
Synonyms 1-Acetyl-2-thioxo-4-imidazolidinone, USAF B-7[1]

Physicochemical Properties

This compound exists as a solid at room temperature and its properties are influenced by the presence of both hydrogen bond donors and acceptors, as well as the acetyl group.

PropertyValue
Melting Point 175.5 °C
Appearance Solid
Crystal System The crystal structure has been determined by X-ray diffraction.[3]

Spectroscopic Data

The structural features of this compound have been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the protons and carbons in the molecule. While specific chemical shift values can vary depending on the solvent and instrument, the expected signals are:

  • ¹H NMR: A singlet for the acetyl methyl protons, a singlet for the methylene protons of the imidazolidine ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: Signals for the acetyl methyl carbon, the methylene carbon, the two carbonyl/thiocarbonyl carbons, and the acetyl carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Functional Group
~3200N-H stretching
~1740C=O stretching (acetyl)
~1670C=O stretching (ring)
~1200C=S stretching
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (158.18). Common fragmentation patterns involve the loss of the acetyl group.

UV-Visible (UV-Vis) Spectroscopy

In solution, this compound exhibits absorption maxima in the UV region, characteristic of the electronic transitions within the thiohydantoin ring and the acetyl chromophore.

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the reaction of an amino acid with a thiocyanate source in the presence of an acetylating agent.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of glycine with thiocyanic acid in acetic anhydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycine and thiocyanic acid in acetic anhydride.

  • Heating: Add glacial acetic acid to the mixture and heat it to 100°C with continuous stirring for approximately 40 minutes.

  • Precipitation: After cooling the reaction mixture, pour it into ice water to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash it with water, and recrystallize from ethanol to obtain a pale yellow solid.

  • Drying: Dry the purified product under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product Glycine Glycine Mix_and_Heat Mix and Heat at 100°C Glycine->Mix_and_Heat Thiocyanic_Acid Thiocyanic Acid Thiocyanic_Acid->Mix_and_Heat Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mix_and_Heat Glacial_Acetic_Acid Glacial Acetic Acid Glacial_Acetic_Acid->Mix_and_Heat Cooling Cooling Mix_and_Heat->Cooling Precipitation Precipitate in Ice Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Drying Recrystallization->Drying Product This compound Drying->Product

Synthesis Workflow for this compound.
Purification and Analysis

Purification: Recrystallization from a suitable solvent such as ethanol is a standard method for purifying crude this compound. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value.

Analysis Workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure & Purity Confirmation Crude_Product Crude this compound Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Melting_Point Melting Point Determination Pure_Product->Melting_Point NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis Confirmation Confirmed Structure and Purity Melting_Point->Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation UV_Vis->Confirmation

Analytical Workflow for this compound.

Biological Relevance and Applications

Thiohydantoin derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[4] These activities include antimicrobial, antifungal, antiviral, and anticancer properties.[5][6]

This compound serves as a crucial intermediate in the synthesis of more complex and biologically active thiohydantoin derivatives.[4] The acetyl group can be selectively removed or the thiohydantoin ring can be further functionalized to generate a library of compounds for drug discovery screening. Its role as a building block is pivotal in the development of novel therapeutic agents.

G cluster_precursor Precursor cluster_modification Chemical Modification cluster_derivatives Biologically Active Derivatives ATH This compound Deacetylation Deacetylation ATH->Deacetylation Functionalization Ring Functionalization ATH->Functionalization Antimicrobial Antimicrobial Deacetylation->Antimicrobial Antifungal Antifungal Functionalization->Antifungal Antiviral Antiviral Functionalization->Antiviral Anticancer Anticancer Functionalization->Anticancer

Role as a Synthetic Intermediate.

While this compound itself is primarily used as a research chemical and a building block, the broader thiohydantoin scaffold is a key pharmacophore in several developmental and approved drugs.[2] Its utility in proteomics research is also noteworthy, particularly in the context of peptide and protein chemistry.[4]

Conclusion

This compound is a well-characterized heterocyclic compound with established synthetic routes and a wealth of spectroscopic data. Its primary significance lies in its role as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides foundational knowledge for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration of the therapeutic potential of thiohydantoin derivatives.

References

1-Acetyl-2-thiohydantoin (CAS 584-26-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of 1-Acetyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting a comprehensive resource for researchers.

Core Physicochemical Properties

This compound, with the CAS number 584-26-9, possesses a unique molecular structure that imparts its characteristic chemical and physical properties. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂S[1]
Molecular Weight 158.18 g/mol [1]
IUPAC Name 1-acetyl-2-sulfanylideneimidazolidin-4-one[1]
CAS Number 584-26-9[1]
Melting Point 175.5 °C[2]
Calculated LogP -0.5[1]
Calculated Water Solubility LogS = -0.47 (0.339 mol/L)

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • -CH₂- (imidazolidine ring): ~4.0-4.5 ppm (singlet)

  • -NH- (imidazolidine ring): Broad signal, ~8.0-9.0 ppm

  • -CH₃ (acetyl group): ~2.0-2.5 ppm (singlet)

¹³C NMR (Predicted):

  • C=S (thiocarbonyl): ~180-200 ppm

  • C=O (amide): ~170-175 ppm

  • C=O (acetyl): ~168-172 ppm

  • -CH₂- (imidazolidine ring): ~50-60 ppm

  • -CH₃ (acetyl group): ~20-25 ppm

Mass Spectrometry (MS)

Mass spectral analysis of acetylthiohydantoins typically reveals a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern involves the neutral loss of the acetyl group (a mass of 42 u), resulting in a significant M-42 peak, which corresponds to the 2-thiohydantoin core.[3]

Ionm/z (Expected)Description
[C₅H₆N₂O₂S]⁺158Molecular Ion (M⁺)
[C₃H₄N₂OS]⁺116Loss of acetyl group (M-42)
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups within the molecule.

Functional GroupWavenumber (cm⁻¹)
N-H stretch3200-3400
C=O stretch (amide)~1740-1760
C=O stretch (acetyl)~1670-1700
C=S stretch~1100-1200

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of glycine with ammonium thiocyanate and acetic anhydride.

Materials:

  • Glycine

  • Ammonium Thiocyanate

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ethanol

  • Ice water

Procedure:

  • Dissolve glycine and ammonium thiocyanate in acetic anhydride.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture with stirring.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid product by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

G product product nmr nmr product->nmr Analysis ms ms product->ms Analysis ir ir product->ir Analysis melting_point melting_point product->melting_point Analysis

Generalized Anti-inflammatory Signaling Pathway

This guide serves as a foundational resource for the characterization of this compound. Further research into its specific biological targets and mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-thiohydantoin from Glycine

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the synthesis of 1-Acetyl-2-thiohydantoin from glycine, a fundamental reaction in heterocyclic chemistry with applications in pharmaceutical and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a derivative of 2-thiohydantoin, a sulfur analog of hydantoin. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The synthesis of this compound from the simple amino acid glycine is a classic and efficient method for constructing this heterocyclic scaffold. The most common and effective method involves the reaction of glycine with acetic anhydride and ammonium thiocyanate.[1][2] This one-pot reaction proceeds through the formation of an azlactone intermediate, which is subsequently attacked by the thiocyanate ion to form the desired product.[3][4]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from glycine is a multi-step process that occurs in a single reaction vessel. The key steps involve the N-acetylation of glycine, cyclization to an azlactone intermediate, and subsequent reaction with thiocyanate.

Reaction Pathway:

reaction_pathway cluster_product Product Glycine Glycine N_Acetylglycine N-Acetylglycine Glycine->N_Acetylglycine + Acetic Anhydride AceticAnhydride Acetic Anhydride AmmoniumThiocyanate Ammonium Thiocyanate Azlactone Azlactone Intermediate N_Acetylglycine->Azlactone - H2O Thioacyl_Intermediate Thioacyl Intermediate Azlactone->Thioacyl_Intermediate + SCN- Product This compound Thioacyl_Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow:

experimental_workflow start Start reactants Mix Glycine and Ammonium Thiocyanate start->reactants add_anhydride Add Acetic Anhydride reactants->add_anhydride heat Heat at 100°C for 30-40 min add_anhydride->heat cool_precipitate Cool and Pour into Ice Water heat->cool_precipitate filter_wash Filter and Wash the Precipitate cool_precipitate->filter_wash recrystallize Recrystallize from Ethanol or Methanol filter_wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterize the Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from glycine.

ParameterValueReference
Molecular Formula C₅H₆N₂O₂S[5]
Molecular Weight 158.18 g/mol [5]
Melting Point 173-174 °C[2]
Yield 76%[6]
¹H NMR (DMSO-d₆) δ 12.60 (s, 1H), 4.41 (s, 2H), 2.68 (s, 3H)[2]
¹³C NMR (DMSO-d₆) δ 182.5 (C), 170.4 (C), 169.3 (C), 52.2 (CH₂), 26.6 (CH₃)[2]
IR (KBr, cm⁻¹) 1763 (C=O, amide), 1668 (C=O, acetyl)[7]
Mass Spec (ESI, m/z) 159 (M+H)⁺[2]

Detailed Experimental Protocol

This protocol is a consolidation of methodologies reported in the literature.[2][6]

Materials:

  • Glycine

  • Ammonium thiocyanate (NH₄SCN)

  • Acetic anhydride

  • Glacial acetic acid (optional)

  • Ethanol or Methanol (for recrystallization)

  • Ice

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Mortar and pestle (optional)

Procedure:

  • Preparation of Reactants: In a 50 mL round-bottom flask, combine glycine (1.0 g, 13.3 mmol) and ammonium thiocyanate (1.038 g, 13.3 mmol). Grinding the solids together in a mortar and pestle beforehand can improve mixing.[2]

  • Reaction Initiation: To the solid mixture, add acetic anhydride (7.5 mL, 79.3 mmol).

  • Heating: Heat the reaction mixture in an oil bath at 100 °C with stirring for 30-40 minutes.[2][6] During this time, the solids should dissolve, and the solution will typically turn a reddish-brown color.

  • Precipitation: After the heating period, cool the reaction mixture to room temperature. Pour the cooled mixture into a beaker containing approximately 100 mL of ice water. A yellow solid product should precipitate.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove any unreacted starting materials and byproducts.

  • Purification: Recrystallize the crude product from ethanol or methanol to obtain a pale-yellow solid.[6]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Determine the melting point of the final product and characterize its structure using spectroscopic methods such as NMR, IR, and mass spectrometry.

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of this compound from glycine via reaction with acetic anhydride and ammonium thiocyanate is a robust and reliable method for producing this valuable heterocyclic compound. This guide provides the necessary technical details, including a summary of quantitative data, a detailed experimental protocol, and visual representations of the reaction mechanism and workflow, to enable researchers to successfully perform this synthesis. The straightforward nature of this reaction and the accessibility of the starting materials make it a valuable transformation in the toolkit of synthetic and medicinal chemists.

References

Spectroscopic Profile of 1-Acetyl-2-thiohydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Acetyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for its identification and characterization.

Chemical Structure

This compound possesses a five-membered ring system containing two nitrogen atoms, a thiocarbonyl group, and a carbonyl group, with an acetyl group attached to one of the nitrogen atoms.

Caption: Chemical structure of this compound.

Spectroscopic Data

The spectroscopic data for this compound are summarized below. These data are crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0 - 11.0Singlet (br)1HN-H
~ 4.2 - 4.4Singlet2HCH₂ (ring)
~ 2.5 - 2.7Singlet3HCH₃ (acetyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 180 - 185C=S (thiocarbonyl)
~ 170 - 175C=O (acetyl)
~ 165 - 170C=O (ring amide)
~ 50 - 55CH₂ (ring)
~ 23 - 27CH₃ (acetyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its carbonyl and thiocarbonyl groups. Data for two known polymorphs have been reported.[1]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) (Known Polymorph)Wavenumber (cm⁻¹) (New Polymorph)Assignment
~3200-3400~3200-3400N-H stretch
17401763C=O stretch (amide)
17041668C=O stretch (acetyl)
~1200-1300~1200-1300C-N stretch
~1000-1200~1000-1200C=S stretch
Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound. The molecular ion peak and characteristic fragments are key for its identification.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
158High[M]⁺ (Molecular Ion)
116High[M - C₂H₂O]⁺ (Loss of ketene from acetyl group)
43High[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer.

  • Acquire a single-pulse ¹H NMR spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Fig. 2: Spectroscopic Analysis Workflow cluster_0 start Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

The Core Mechanism of 1-Acetyl-2-thiohydantoin Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism behind the formation of 1-Acetyl-2-thiohydantoin, a significant heterocyclic compound in medicinal chemistry and organic synthesis. This guide provides a detailed overview of the reaction pathway, quantitative data on synthesis yields, and comprehensive experimental protocols.

Reaction Mechanism: An Azlactone-Mediated Pathway

The formation of this compound from α-amino acids predominantly proceeds through a multi-step mechanism involving the key intermediate, an azlactone (also known as an oxazolone). The reaction is typically carried out using an α-amino acid, a thiocyanate source such as ammonium thiocyanate, and acetic anhydride, which serves as both a solvent and a reagent.

The generally accepted mechanism unfolds in four principal stages:

  • N-Acetylation of the Amino Acid: The amino group of the α-amino acid is first acetylated by acetic anhydride to form an N-acetyl amino acid.

  • Formation of the Azlactone Intermediate: The N-acetyl amino acid undergoes intramolecular cyclization, facilitated by acetic anhydride, to form a highly reactive azlactone intermediate.

  • Nucleophilic Ring Opening: The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the carbonyl carbon of the azlactone ring. This leads to the opening of the ring and the formation of an acetylthioamido acrylic acid derivative.

  • Intramolecular Cyclization: The terminal nitrogen atom of the thiourea moiety then undergoes an intramolecular nucleophilic attack on the carboxylic acid group, followed by dehydration, to form the stable five-membered this compound ring.

Mechanism A α-Amino Acid B N-Acetyl Amino Acid A->B N-Acetylation C Azlactone Intermediate B->C Intramolecular Cyclization D Acetylthioamido Acrylate Intermediate C->D Nucleophilic Ring Opening E This compound D->E Intramolecular Cyclization H2O H₂O E->H2O Ac2O1 Acetic Anhydride Ac2O1->B Ac2O2 Acetic Anhydride Ac2O2->C SCN Thiocyanate (SCN⁻) SCN->D

Figure 1: Reaction pathway for this compound formation.

Quantitative Data: Synthesis Yields

The synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives has been effectively achieved through both conventional heating and microwave irradiation. Microwave-assisted synthesis has demonstrated significant advantages in terms of reduced reaction times and improved yields.[1]

Starting α-Amino Acid5-SubstituentConventional Heating Yield (%)Microwave Irradiation Yield (%)
Glycine-H79.593.0
L-Alanine-CH₃75.391.2
L-Valine-CH(CH₃)₂68.789.5
L-Leucine-CH₂CH(CH₃)₂65.288.3
L-Isoleucine-CH(CH₃)CH₂CH₃63.487.6
L-Phenylalanine-CH₂C₆H₅70.190.5
L-Tryptophan-CH₂-(3-indolyl)60.886.4
L-Methionine-(CH₂)₂SCH₃58.685.0
L-Proline(pyrrolidine ring)55.285.9

Table 1: Comparison of yields for the synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives via conventional heating versus microwave irradiation.[1]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives[1]

This protocol outlines the optimized conditions for the rapid synthesis of this compound derivatives using microwave irradiation.

Materials:

  • α-Amino acid (10 mmol)

  • Ammonium thiocyanate (16 mmol)

  • Acetic anhydride (9 mL)

  • Glacial acetic acid (1 mL)

  • Microwave reactor

Procedure:

  • In a suitable vessel for microwave synthesis, combine the α-amino acid (10 mmol) and ammonium thiocyanate (16 mmol).

  • Add a mixture of acetic anhydride (9 mL) and glacial acetic acid (1 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 2 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 5-substituted-1-acetyl-2-thiohydantoin.

  • Dry the purified product under vacuum.

Workflow A Combine α-Amino Acid and NH₄SCN B Add Acetic Anhydride and Acetic Acid A->B C Microwave Irradiation (100°C, 2 min) B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H I Dry Under Vacuum H->I J Purified Product I->J

Figure 2: Experimental workflow for microwave-assisted synthesis.
Protocol for Conventional Synthesis of this compound (from Glycine)

This protocol describes a conventional heating method for the synthesis of the parent this compound.

Materials:

  • Glycine (10 mmol)

  • Ammonium thiocyanate (16 mmol)

  • Acetic anhydride (9 mL)

  • Glacial acetic acid (1 mL)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycine (10 mmol) and ammonium thiocyanate (16 mmol) in a mixture of acetic anhydride (9 mL) and glacial acetic acid (1 mL).

  • Heat the reaction mixture to 100°C with stirring for 30-40 minutes.

  • After the heating period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield the purified this compound.

  • Dry the final product.

Conclusion

The formation of this compound is a well-established synthetic transformation that proceeds through a defined azlactone-mediated mechanism. The efficiency of this reaction can be significantly enhanced through the use of microwave irradiation, which offers substantial improvements in reaction times and product yields across a range of amino acid substrates. The detailed protocols provided herein offer robust methods for the synthesis of this important class of heterocyclic compounds, providing a valuable resource for researchers in drug discovery and organic synthesis.

References

An In-depth Technical Guide to 1-Acetyl-2-thiohydantoin Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetyl-2-thiohydantoin derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The core structure allows for diverse substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the synthesis of these compounds, present their biological data in a structured format, detail key experimental protocols, and visualize the associated signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the reaction of an α-amino acid with a thiocyanate source in the presence of an acetylating agent. A general synthetic scheme is the reaction of an amino acid with ammonium thiocyanate and acetic anhydride.[1] Another common method is the Knoevenagel condensation of this compound with various aldehydes to introduce substituents at the C-5 position.[2]

Experimental Protocol: Synthesis of this compound from Glycine.[3]

Materials:

  • Glycine

  • Thiocyanic acid (or ammonium thiocyanate)

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Ice water

Procedure:

  • Dissolve glycine (1.28 g, 11 mmol) and thiocyanic acid (0.76 g, 10 mmol) in 15 mL of acetic anhydride.

  • Add 1 mL of glacial acetic acid to the solution.

  • Heat the mixture to 100°C with stirring for 40 minutes.

  • Cool the reaction mixture and pour it into 100 mL of ice water.

  • A yellow solid will precipitate. Collect the solid by filtration.

  • Wash the solid with water and recrystallize from ethanol.

  • Dry the purified product to obtain a pale yellow solid of this compound.

Experimental Protocol: Knoevenagel Condensation for 5-Arylmethylene-2-thiohydantoin Derivatives.[4][5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine or other basic catalyst

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or under reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities. The following tables summarize the quantitative data for their anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

The anticancer properties of these derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-oneHCT-1163.73 ± 0.39
(Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-oneMCF-73.94 ± 0.22
(Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-oneA-5495.32 ± 0.94
Compound 7bHePG-24.60[3]
Compound 7bMCF-76.10[3]
Compound 4c (R = allyl, n = 3)A-5490.090
Anti-inflammatory Activity

The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as NF-κB.[4]

Compound/DerivativeAssayIC50 (µM)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIaCOX-2 Inhibition0.29[5]
Celecoxib (Reference)COX-2 Inhibition0.42[5]
Compound 7LPS-activated RAW264.7 cytotoxicity197.68 µg/mL[4]
Celecoxib (Reference)LPS-activated RAW264.7 cytotoxicity251.2 µg/mL[4]
Antimicrobial Activity

Several thiohydantoin derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][7]

Compound/DerivativeMicroorganismMIC (µM)Reference
Compound 1b (from L-alanine)Staphylococcus epidermidis ATCC 12228940[6]
Compound 1b (from L-alanine)Staphylococcus aureus BEC 93931921[6]
Compound 4bPseudomonas aeruginosa-[8]
Compound 4bCandida albicans-[8]
Compound 4bAspergillus niger-[8]

Key Experimental Protocols

This section provides detailed methodologies for key biological assays used to evaluate the activity of this compound derivatives.

MTT Assay for Anticancer Activity.[1][14][15]

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry.[16][17][18][19]

Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at a specific concentration for a defined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for NF-κB Pathway Analysis.[13][20][21][22]

Objective: To investigate the effect of a compound on the expression and activation of proteins in the NF-κB signaling pathway.

Materials:

  • Cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or an activator of the NF-κB pathway (e.g., TNF-α). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

Synthesis and Derivatization Workflow

This diagram outlines the general workflow for the synthesis of this compound and its subsequent derivatization and biological evaluation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Amino_Acid α-Amino Acid ATH This compound Amino_Acid->ATH Thiocyanate Thiocyanate Source Thiocyanate->ATH Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->ATH Knoevenagel Knoevenagel Condensation ATH->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Derivatives 5-Substituted Derivatives Knoevenagel->Derivatives Anticancer Anticancer Assays Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Assays Derivatives->Anti_inflammatory Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial

Caption: General workflow for synthesis and evaluation.

Androgen Receptor Signaling Pathway Inhibition

Certain thiohydantoin derivatives act as antagonists of the androgen receptor (AR), a key driver in prostate cancer. This diagram illustrates the mechanism of action.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization HSPs Heat Shock Proteins HSPs->AR_HSP Thiohydantoin Thiohydantoin Derivative Thiohydantoin->AR Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription

Caption: Inhibition of Androgen Receptor signaling.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory activity of some derivatives is mediated by the inhibition of the NF-κB pathway, a key regulator of the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n Translocation Thiohydantoin Thiohydantoin Derivative Thiohydantoin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic versatility of the thiohydantoin scaffold allows for the generation of extensive libraries for structure-activity relationship studies. The data presented in this guide highlights their potential as anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols and pathway diagrams provide a solid foundation for researchers to further explore and develop these compounds as novel therapeutic agents. Future work should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

References

Unveiling the Electronic and Structural Landscape of 1-Acetyl-2-thiohydantoin: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of 1-acetyl-2-thiohydantoin, a molecule of significant interest in medicinal chemistry and materials science.[1][2] By integrating experimental findings with computational modeling, we offer a comprehensive overview of its structural properties, vibrational characteristics, and the methodologies used to investigate them. This document is intended to serve as a valuable resource for researchers engaged in the study and application of thiohydantoin derivatives.

Molecular Structure and Polymorphism

This compound (C₅H₆N₂O₂S) is a heterocyclic compound featuring a thiohydantoin ring acetylated at the N1 position.[3] Experimental studies, primarily X-ray diffraction, have revealed the existence of at least two polymorphic forms, which exhibit distinct physicochemical properties due to different intermolecular hydrogen bonding patterns.[1][4] This polymorphism is critical in pharmaceutical applications as it can influence factors such as solubility and bioavailability.[1]

A key structural feature is the nearly planar thiohydantoin ring.[1][5] The acetyl group's orientation relative to this ring is a defining characteristic. In one polymorph, the acetyl group is almost coplanar with the thiohydantoin ring.[1] The different hydrogen bonding arrangements in the polymorphs directly impact bond lengths and vibrational frequencies.[1]

Crystallographic Data

The crystal structure of a new polymorph of this compound has been determined by X-ray diffraction.[1] The crystal belongs to the P1 space group.[1]

Crystal ParameterValue[1]
FormulaC₅H₆N₂O₂S
Space GroupP1
a (Å)4.9865(7)
b (Å)5.5716(7)
c (Å)12.544(2)
α (°)74.793(8)
β (°)80.413(9)
γ (°)85.001(10)
Comparative Geometric Parameters

The table below summarizes key bond lengths and angles for the two known polymorphs of this compound, highlighting the structural differences arising from their distinct hydrogen bonding networks.

ParameterNew Polymorph[1]Known Polymorph[1]
Bond Lengths (Å)
C(4)–O(2) (acetyl C=O)1.223(2)1.208(3)
C(2)–O(1) (amide C=O)1.206(2)1.218(3)
Bond Angles (°) **
S(1)–C(1)–N(2)130.1(1)Not Reported
S(1)–C(1)–N(1)123.6(1)Not Reported
Torsion Angles (°) **
O(2)–C(4)–N(2)–C(1)174.4(1)Not Reported
O(2)–C(4)–N(2)–C(3)-6.8(2)Not Reported

Vibrational Spectroscopy: An Experimental and Theoretical Synergy

Infrared (IR) spectroscopy is a powerful tool for characterizing the vibrational modes of this compound and distinguishing between its polymorphic forms. The differences in hydrogen bonding are clearly reflected in the vibrational frequencies of the carbonyl groups.

Vibrational ModeNew Polymorph (cm⁻¹)[1]Known Polymorph (cm⁻¹)[1]
ν(C=O) of acetyl group16681704
ν(C=O) of amide group17631740

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by reacting glycine with acetic anhydride and ammonium thiocyanate.[1] The crude product is then purified by washing with cold water and subsequent recrystallization from methanol.[1]

Crystallization of Polymorphs

Single crystals of the new polymorph suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution.[1] The known polymorph can be obtained through different crystallization conditions, and it has been observed that the new polymorph, being a metastable form, can transform into the known form over time.[1]

X-ray Diffraction Analysis

The determination of the crystal structure was performed using X-ray diffraction.[1] Data collection is typically carried out on a diffractometer, and the structure is solved and refined using specialized software. In the reported study of the new polymorph, all non-hydrogen atoms were refined anisotropically by full-matrix least-squares methods.[1]

Computational and Theoretical Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, geometry, and vibrational properties of molecules like this compound.[6][7]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] For thiohydantoin derivatives, DFT calculations are commonly performed using basis sets such as B3LYP/6-31+G(d,p) to optimize molecular geometries and predict electronic and geometric properties.[6] Such calculations can elucidate reaction mechanisms and provide theoretical vibrational frequencies that can be correlated with experimental IR and Raman spectra.[9] Time-dependent DFT (TD-DFT) can be employed to study excited state properties and electronic transitions.[10]

G cluster_input Input cluster_dft DFT Calculation cluster_output Output start Initial Molecular Structure (e.g., from X-ray data or builder) geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (e.g., HOMO-LUMO, Mulliken charges) geom_opt->electronic_props optimized_geom Optimized Geometry (Bond lengths, angles) geom_opt->optimized_geom vib_spectra Calculated Vibrational Spectra (IR, Raman) freq_calc->vib_spectra electronic_data Electronic Properties electronic_props->electronic_data

A generalized workflow for DFT calculations on this compound.

Molecular Visualizations

The following diagrams illustrate the molecular structure and hydrogen bonding patterns of this compound's polymorphs.

Molecular structure of this compound.

H_Bonding cluster_new New Polymorph cluster_known Known Polymorph A1 Molecule A (N-H) B1 Molecule B (Acetyl C=O) A1->B1 N-H···O=C (acetyl) A2 Molecule A (N-H) B2 Molecule B (Amide C=O) A2->B2 N-H···O=C (amide)

Hydrogen bonding patterns in the two polymorphs of this compound.

Conclusion

The interplay of experimental and computational approaches provides a powerful framework for understanding the nuanced structural and electronic properties of this compound. The existence of polymorphs with distinct hydrogen bonding networks underscores the importance of solid-state characterization in drug development and materials science. Theoretical calculations, particularly DFT, are instrumental in rationalizing these experimental observations and predicting molecular behavior. This guide serves as a foundational resource for researchers, offering both a summary of current knowledge and a methodological blueprint for future investigations into this versatile class of compounds.

References

1-Acetyl-2-thiohydantoin: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Acetyl-2-thiohydantoin, a heterocyclic compound featuring a five-membered ring with nitrogen, sulfur, and oxygen heteroatoms, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural features, including a reactive acetyl group, a thioamide moiety, and an active methylene group at the C-5 position, render it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutics and functional materials.

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves the condensation of α-amino acids with a thiocyanate source in the presence of an acylating agent, typically acetic anhydride.[1] This method allows for the straightforward introduction of various substituents at the C-5 position, corresponding to the side chain of the starting amino acid.

A notable advancement in the synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives is the use of microwave irradiation. This technique significantly reduces reaction times and improves yields compared to conventional heating methods.[2]

Table 1: Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives via Microwave Irradiation [2]

α-Amino AcidProductReaction Time (min)Yield (%)
GlycineThis compound285.0
Alanine1-Acetyl-5-methyl-2-thiohydantoin291.2
Valine1-Acetyl-5-isopropyl-2-thiohydantoin293.0
Leucine1-Acetyl-5-isobutyl-2-thiohydantoin290.5
Phenylalanine1-Acetyl-5-benzyl-2-thiohydantoin288.6

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid with a molecular formula of C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol .[3] Its structure has been confirmed by various spectroscopic techniques and X-ray crystallography.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR Signals corresponding to the acetyl protons, methylene protons at C-5, and NH protons.
¹³C NMR Resonances for the acetyl carbonyl, thioamide carbon, hydantoin carbonyl, and methylene carbon.
IR (cm⁻¹) Characteristic absorption bands for C=O (acetyl and hydantoin) and C=S stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

This compound as a Synthetic Intermediate

The reactivity of this compound at multiple sites makes it a valuable and versatile intermediate in organic synthesis.

Knoevenagel Condensation

The active methylene group at the C-5 position of this compound readily participates in Knoevenagel condensation reactions with aromatic aldehydes. This reaction, typically catalyzed by a weak base such as piperidine or ethanolamine, provides an efficient route to 5-arylmethylene-1-acetyl-2-thiohydantoin derivatives.[4][5] These products serve as important precursors for various pharmaceuticals.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ATH This compound Enolate Enolate Intermediate ATH->Enolate Base Aldehyde Aromatic Aldehyde (ArCHO) Aldol Aldol Adduct Aldehyde->Aldol Base Base (e.g., Piperidine) Base->Enolate Enolate->Aldol + ArCHO Product 5-Arylmethylene-1-acetyl-2-thiohydantoin Aldol->Product - H₂O Water H₂O

Alkylation

Alkylation of this compound can occur at different positions, but S-alkylation is generally favored. Treatment with alkyl halides in the presence of a base leads to the formation of 2-(alkylthio)-1-acetyl-1,5-dihydro-4H-imidazol-4-ones. These S-alkylated derivatives are themselves useful intermediates for further functionalization.

Hydrolysis

The acetyl group at the N-1 position of this compound can be selectively cleaved under mild acidic or basic conditions to yield the corresponding 2-thiohydantoin.[6] This deacetylation is a key step in multi-step synthetic sequences where the acetyl group serves as a protecting group or a temporary activating group.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ATH This compound Tetrahedral Tetrahedral Intermediate ATH->Tetrahedral + H₂O, Catalyst H2O H₂O H2O->Tetrahedral Catalyst Acid or Base Catalyst->Tetrahedral Thiohydantoin 2-Thiohydantoin Tetrahedral->Thiohydantoin AceticAcid Acetic Acid Tetrahedral->AceticAcid

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Antimicrobial and Antimalarial Agents

Derivatives of this compound have been investigated for their potential as antimicrobial and antimalarial agents. For instance, condensation products with substituted quinoline carbaldehydes have been synthesized and evaluated for their biological activity.

Peptidomimetics

While direct protocols are not extensively detailed, the thiohydantoin core, accessible from this compound, is a valuable scaffold for the design of peptidomimetics. These structures mimic the secondary structures of peptides, such as β-turns, and can modulate protein-protein interactions. The substituents at the C-5 position can be varied to mimic the side chains of natural amino acids, allowing for the creation of libraries of peptidomimetic compounds for drug discovery.

Multicomponent Reactions

Thiohydantoin derivatives are valuable substrates in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials.[7][8] Although direct participation of this compound in these reactions is not extensively documented, its derivatives, particularly the deacetylated 2-thiohydantoins, can be employed. For example, 2-thiohydantoin can act as the acidic component in a Passerini-type reaction or its derivatives can be incorporated into Ugi-type syntheses to generate diverse molecular scaffolds.

MCR_Concept cluster_starters Starting Materials Thiohydantoin Thiohydantoin Derivative MCR Multicomponent Reaction (e.g., Ugi, Passerini) Thiohydantoin->MCR Aldehyde Aldehyde/Ketone Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR Acid Carboxylic Acid (for Ugi) Acid->MCR Product Complex Molecule / Peptidomimetic MCR->Product

Experimental Protocols

Synthesis of this compound from Glycine

  • Materials: Glycine (1.28 g, 11 mmol), thiocyanic acid (0.76 g, 10 mmol), acetic anhydride (15 mL), glacial acetic acid (1 mL).

  • Procedure:

    • Dissolve glycine and thiocyanic acid in acetic anhydride in a round-bottom flask.

    • Add glacial acetic acid to the mixture.

    • Heat the reaction mixture to 100 °C with stirring for 40 minutes.

    • Cool the reaction mixture and pour it into 100 mL of ice water.

    • A yellow solid will precipitate. Collect the solid by filtration.

    • Wash the solid with water and recrystallize from ethanol.

    • Dry the product to obtain a pale yellow solid.

  • Yield: 76%

Microwave-Assisted Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives [2]

  • General Procedure:

    • In a microwave reactor vessel, combine the α-amino acid (10 mmol), ammonium thiocyanate (16 mmol), acetic anhydride (9 mL), and acetic acid (1 mL).

    • Seal the vessel and irradiate at 100 °C for 2 minutes.

    • After cooling, pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The product can be further purified by recrystallization.

Knoevenagel Condensation of 2-Thiohydantoin with Aromatic Aldehydes [4]

  • General Procedure:

    • A mixture of 2-thiohydantoin, the aromatic aldehyde, and a catalytic amount of ethanolamine is heated.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

    • The crude product is purified by recrystallization.

Conclusion

This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its straightforward synthesis, coupled with its diverse reactivity, allows for the efficient construction of a wide range of heterocyclic compounds. The ability to introduce various substituents at the C-5 position through the choice of starting amino acid, and the subsequent derivatization through reactions such as Knoevenagel condensation and alkylation, opens up avenues for the creation of extensive chemical libraries. These libraries are instrumental in the search for new therapeutic agents, with thiohydantoin derivatives showing promise in areas such as antimicrobial, antimalarial, and anticancer research. The application of modern synthetic techniques like microwave-assisted synthesis further enhances the utility of this compound by providing rapid and efficient access to its derivatives. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its role as a cornerstone of modern synthetic chemistry.

References

Methodological & Application

One-Pot Synthesis of 1-Acetyl-2-thiohydantoin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-thiohydantoin derivatives are a significant class of heterocyclic compounds possessing a wide range of biological activities, making them attractive scaffolds in drug discovery and medicinal chemistry.[1][2][3] Their applications span from potential anticancer, antiviral, and antimicrobial agents to roles in peptide sequencing.[3][4][5] This document provides detailed protocols for the efficient one-pot synthesis of this compound derivatives from α-amino acids, ammonium thiocyanate, and acetic anhydride, including both conventional heating and microwave-assisted methods. Quantitative data is summarized for easy comparison, and diagrams illustrating the experimental workflow and reaction mechanism are provided.

Introduction

The 2-thiohydantoin core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties.[1][2][6] The introduction of an acetyl group at the N-1 position can modulate the biological activity and physicochemical properties of these molecules. The one-pot synthesis from readily available starting materials like α-amino acids offers a straightforward and efficient route to these valuable compounds.[4] This approach simplifies the synthetic process, reduces waste, and improves overall efficiency, which are critical considerations in drug development.

Applications in Drug Development

This compound derivatives and their parent compounds, 2-thiohydantoins, have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[3]

  • Antiviral Properties: Thiohydantoin analogs have been investigated as potential antiviral agents, including activity against HIV.[5]

  • Antimicrobial and Antifungal Activity: The thiohydantoin scaffold is found in compounds with antibacterial and antifungal properties.[7]

  • Anti-inflammatory Activity: Some derivatives have been shown to possess anti-inflammatory properties.[6]

  • Enzyme Inhibition: Thiohydantoins can act as inhibitors for various enzymes, which is a key mechanism in many therapeutic interventions.[3]

Experimental Protocols

Two primary methods for the one-pot synthesis of this compound derivatives are presented below: a conventional heating method and a rapid microwave-assisted method.

Protocol 1: Conventional Heating Method

This protocol is based on the reaction of an α-amino acid with ammonium thiocyanate in acetic anhydride.[4][8]

Materials:

  • α-Amino acid (e.g., Glycine, L-Alanine, L-Phenylalanine)

  • Ammonium thiocyanate (NH₄SCN)

  • Acetic anhydride ((CH₃CO)₂O)

  • Glacial acetic acid (CH₃COOH) (optional, but can improve solubility)

  • Ethanol

  • Ice water

  • Round-bottom flask

  • Mortar and pestle

  • Oil bath or heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation: In a mortar, thoroughly grind the α-amino acid (1.0 eq) and ammonium thiocyanate (1.0 eq).

  • Reaction Setup: Transfer the solid mixture to a round-bottom flask. Add acetic anhydride (approx. 6.0 eq) and, optionally, a small amount of glacial acetic acid.

  • Heating: Heat the mixture in an oil bath at 100°C with stirring for 30 minutes. The solids should dissolve during this time.[4]

  • Precipitation: After cooling, pour the reaction mixture into a beaker of ice water. A solid precipitate of this compound will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure product.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Method

This method offers a significant reduction in reaction time with improved yields.[9]

Materials:

  • α-Amino acid

  • Ammonium thiocyanate (NH₄SCN)

  • Acetic anhydride ((CH₃CO)₂O)

  • Acetic acid (CH₃COOH)

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

Procedure:

  • Reaction Mixture: In a microwave reaction vessel, combine the α-amino acid (1.0 eq), ammonium thiocyanate (1.6 eq), acetic anhydride, and acetic acid. A typical solvent ratio is 9:1 acetic anhydride to acetic acid.[9]

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 100°C for 2 minutes.[9]

  • Work-up: After the reaction is complete, follow the precipitation, isolation, and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound derivatives using the conventional heating method.

α-Amino AcidDerivative NameMolecular FormulaYield (%)Melting Point (°C)Reference
GlycineThis compoundC₅H₆N₂O₂S76173-174[4][8]
L-Alanine1-Acetyl-5-methyl-2-thiohydantoinC₆H₈N₂O₂S~70155-156[4]
L-Phenylalanine1-Acetyl-5-benzyl-2-thiohydantoinC₁₂H₁₂N₂O₂S71168-169[4]

Note: Yields for the microwave-assisted method are reported to be in the range of 85.0%-93.0%.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

experimental_workflow start Start reactants Mix α-Amino Acid & NH4SCN start->reactants addition Add Acetic Anhydride reactants->addition heating Heat Reaction (Conventional or Microwave) addition->heating precipitation Pour into Ice Water heating->precipitation filtration Filter & Wash Solid precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Pure 1-Acetyl-2- thiohydantoin Derivative recrystallization->product

Caption: General experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism

The synthesis is proposed to proceed through the formation of an azlactone intermediate.[1]

reaction_mechanism reactants α-Amino Acid + Acetic Anhydride intermediate1 N-Acetyl Amino Acid reactants->intermediate1 Acetylation azlactone Azlactone Intermediate intermediate1->azlactone Dehydration intermediate2 Ring-opened Intermediate azlactone->intermediate2 Nucleophilic Attack by SCN- thiocyanate + NH4SCN product This compound intermediate2->product Cyclization & Tautomerization cyclization Intramolecular Cyclization

Caption: Proposed reaction mechanism for the formation of this compound.

References

Application Notes and Protocols: 1-Acetyl-2-thiohydantoin in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-thiohydantoin is a versatile heterocyclic compound that serves as a valuable scaffold in the synthesis of various biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial agents derived from this compound, their antimicrobial evaluation, and insights into their potential mechanisms of action.

Synthesis of Antimicrobial Agents

A primary synthetic route for generating antimicrobial derivatives from this compound is the Knoevenagel condensation.[4] This reaction involves the condensation of the active methylene group of this compound with various aldehydes, leading to the formation of 5-arylidene-1-acetyl-2-thiohydantoin derivatives.

General Synthetic Pathway

The synthesis typically proceeds by reacting this compound with a substituted aldehyde in the presence of a basic catalyst, such as piperidine or sodium acetate, in a suitable solvent like glacial acetic acid or ethanol.[4][5]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C 5-Arylidene-1-acetyl-2-thiohydantoin Derivative A->C Knoevenagel Condensation B Substituted Aldehyde (R-CHO) B->C Catalyst Basic Catalyst (e.g., Piperidine, Sodium Acetate) Solvent Solvent (e.g., Glacial Acetic Acid, Ethanol) Heat Heat

Caption: General workflow for the Knoevenagel condensation of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Arylidene-1-acetyl-2-thiohydantoin Derivatives

This protocol is a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add anhydrous sodium acetate (3 equivalents) as a catalyst.

  • Attach a condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidene-1-acetyl-2-thiohydantoin derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains using the broth microdilution method.[6][7][8]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing MHB and the bacterial inoculum (no compound).

    • Negative Control (Sterility Control): Wells containing only MHB.

    • Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to dissolve the compounds.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Antimicrobial Activity Data

The antimicrobial activity of this compound derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying this activity.

CompoundTarget MicroorganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus125[4]
Bacillus subtilis250[4]
Escherichia coli500[4]
Pseudomonas aeruginosa>500[4]
Derivative B Staphylococcus aureus62.5[9]
Enterococcus faecalis125[9]
Escherichia coli250[9]
Klebsiella pneumoniae500[9]
Derivative C Staphylococcus epidermidis940 µM[10][11][12]
S. aureus1921 µM[10][11][12]

Note: The specific structures of "Derivative A", "Derivative B", and "Derivative C" vary in the cited literature and depend on the aldehyde used in the Knoevenagel condensation. The data presented here is a representative summary.

Mechanism of Action

The precise mechanism of antimicrobial action for this compound derivatives is not fully elucidated and is an active area of research. However, the broader class of thiohydantoin compounds is known to exhibit antimicrobial effects through various mechanisms.[1][3] These may include the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with cellular metabolic pathways.[1][3] Some studies suggest that thiohydantoins may inhibit enzymes such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and isocitrate dehydrogenase (IDH), which are crucial for microbial metabolism and survival.[3]

Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_bacterium Bacterial Cell Compound This compound Derivative Enzyme Essential Enzymes (e.g., NADPH Oxidase, IDH) Compound->Enzyme Inhibition Membrane Cell Membrane Compound->Membrane Disruption Metabolism Metabolic Pathways Enzyme->Metabolism Disruption Growth Bacterial Growth and Proliferation Metabolism->Growth Inhibition Membrane->Growth Inhibition

Caption: Postulated mechanisms of antimicrobial action for thiohydantoin derivatives.

Experimental Workflow Overview

The overall process from synthesis to antimicrobial evaluation follows a logical progression.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis (Knoevenagel Condensation) Start->Synthesis Purification Purification and Characterization (TLC, Recrystallization, NMR, MS) Synthesis->Purification Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution for MIC) Purification->Antimicrobial_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Antimicrobial_Screening->Data_Analysis Data_Analysis->Synthesis Optimization Further_Studies Further Studies: Mechanism of Action, Toxicity Data_Analysis->Further_Studies End End: Identification of Lead Compounds Further_Studies->End

Caption: Overall experimental workflow for the development of antimicrobial agents.

Conclusion

This compound serves as a promising starting material for the synthesis of novel antimicrobial agents. The Knoevenagel condensation provides a straightforward and efficient method for generating a diverse library of derivatives. The protocols outlined in this document offer a foundation for researchers to synthesize and evaluate these compounds, contributing to the ongoing search for new and effective antimicrobial therapies. Further investigation into the mechanism of action and structure-activity relationships will be crucial for the rational design and optimization of future thiohydantoin-based antimicrobial drugs.

References

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Compounds from 1-Acetyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant goal in drug discovery. Thiohydantoin derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory compounds using 1-Acetyl-2-thiohydantoin as a versatile starting material. The protocols focus on the synthesis of 1,3-disubstituted-2-thiohydantoin analogs, which have been shown to inhibit key inflammatory mediators.

Strategic Overview: Synthesis and Evaluation Workflow

The overall process involves a multi-step synthetic route beginning with the deacetylation of this compound to yield the core 2-thiohydantoin scaffold. This intermediate is then subjected to substitutions at the N1 and N3 positions to generate a library of derivatives. These compounds are subsequently evaluated for their anti-inflammatory properties using a series of in vitro cellular assays.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A This compound (Starting Material) B Deacetylation A->B C 2-Thiohydantoin Core B->C D N1 and N3 Substitution Reactions (Alkylation/Acylation) C->D E 1,3-Disubstituted-2-thiohydantoin Derivatives D->E F Purification and Characterization E->F I Treatment with Thiohydantoin Derivatives F->I G RAW264.7 Macrophage Cell Culture H LPS Stimulation G->H H->I J Cytotoxicity Assay (MTT) I->J K Nitric Oxide (NO) Assay I->K L Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) I->L M Data Analysis J->M K->M L->M

Caption: General workflow for the synthesis and evaluation of anti-inflammatory thiohydantoin derivatives.

Quantitative Data Summary

The anti-inflammatory activity of a series of synthesized 1,3-disubstituted-2-thiohydantoin derivatives is summarized below. The data is derived from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[1][2]

Compound IDN1-SubstituentN3-SubstituentCytotoxicity IC50 (µg/mL)[1]NO Production Inhibition[1]Pro-inflammatory Cytokine Inhibition (at 50 µg/mL)[1]
Compound 7 -(CH2)2COOCH3-CH(CH3)-phenyl-OH197.68Significant (Six-fold reduction)Significant reduction in IL-1β, IL-6, and TNF-α
Compound 5 -CH2CO-phenyl-Cl-CH(CH3)-phenyl-OH212.3Not specifiedNot specified
Celecoxib (Reference Drug)251.2SignificantSignificant reduction in IL-6 and TNF-α

Experimental Protocols

Protocol 1: Synthesis of 1,3-Disubstituted-2-Thiohydantoin Derivatives

This protocol outlines a plausible synthetic route starting from this compound.

Step 1: Deacetylation of this compound

The acyl group at the N-1 position of this compound can be removed under mild acid or alkaline conditions to yield the 2-thiohydantoin core.

  • Materials : this compound, Hydrochloric acid (1M) or Sodium hydroxide (1M), Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer.

  • Procedure :

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an equimolar amount of either 1M HCl (for acid hydrolysis) or 1M NaOH (for base hydrolysis).

    • Attach a reflux condenser and heat the mixture to 60-70°C with stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Purify the resulting 2-thiohydantoin product by recrystallization or column chromatography.

Step 2: N1 and N3 Substitution of 2-Thiohydantoin

The following is a general procedure for the alkylation and/or acylation of the 2-thiohydantoin core to generate 1,3-disubstituted derivatives. This example is based on the synthesis of compounds similar to those reported with anti-inflammatory activity.[1]

  • Materials : 2-Thiohydantoin, appropriate alkyl or acyl halides (e.g., methyl 3-bromopropionate, 2-bromo-1-(4-chlorophenyl)ethanone), Sodium hydride (NaH) or Potassium carbonate (K2CO3), Anhydrous Dimethylformamide (DMF), Magnetic stirrer, Inert atmosphere (Nitrogen or Argon).

  • Procedure for N3-Substitution :

    • To a stirred solution of a substituted thiosemicarbazone (as a precursor to the N3-substituted thiohydantoin) in a suitable solvent, add a base like sodium acetate.

    • Add ethyl chloroacetate and reflux the mixture to form the 3-substituted-2-thioxoimidazolidin-4-one.[1]

  • Procedure for N1-Substitution :

    • To a solution of the 3-substituted-2-thioxoimidazolidin-4-one in anhydrous DMF, add a base such as NaH at 0°C under an inert atmosphere.

    • Stir the mixture for 30 minutes.

    • Add the desired alkyl or acyl halide dropwise.

    • Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

    • Quench the reaction by adding ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final 1,3-disubstituted-2-thiohydantoin derivative by column chromatography.

Protocol 2: In Vitro Anti-Inflammatory Activity Assays

Cell Culture and LPS Stimulation

  • Cell Line : Murine macrophage cell line RAW264.7.

  • Culture Conditions : Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation : To induce an inflammatory response, treat RAW264.7 cells with Lipopolysaccharide (LPS) from E. coli at a concentration of 5 µg/mL.[1]

MTT Cytotoxicity Assay

  • Objective : To determine the concentration at which the synthesized compounds are toxic to the cells.

  • Procedure :

    • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thiohydantoin derivatives for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of compound that causes 50% inhibition of cell viability).

Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective : To measure the inhibitory effect of the compounds on the production of NO, a key inflammatory mediator.

  • Procedure :

    • Seed RAW264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the thiohydantoin derivatives for 1 hour.

    • Stimulate the cells with LPS (5 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Expression Analysis (ELISA)

  • Objective : To quantify the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Procedure :

    • Culture, treat, and stimulate RAW264.7 cells as described for the NO assay.

    • Collect the cell culture supernatant after 24 hours.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of 1,3-disubstituted-2-thiohydantoin derivatives are believed to be mediated through the inhibition of key inflammatory pathways. Molecular modeling studies suggest that these compounds can bind to the active site of the Cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Additionally, by reducing the production of NO and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), these compounds interfere with the NF-κB signaling pathway, a master regulator of the inflammatory response in macrophages.

COX-2 Pathway

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Converted by synthases Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation Induces Thiohydantoin 1,3-Disubstituted-2-thiohydantoin Derivatives Thiohydantoin->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by thiohydantoin derivatives.
NF-κB Signaling Pathway in Macrophages

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) + iNOS (for NO) Transcription->Cytokines Thiohydantoin 1,3-Disubstituted-2-thiohydantoin Derivatives Thiohydantoin->Cytokines Reduces Expression

Caption: Thiohydantoin derivatives inhibit the output of the NF-κB signaling pathway.

References

1-Acetyl-2-thiohydantoin: A Promising Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-thiohydantoin and its derivatives have emerged as a significant class of heterocyclic compounds in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities. Of particular interest is their potential as precursors for the discovery of novel anticancer agents. The inherent structural features of the 2-thiohydantoin core, including multiple sites for functionalization, allow for the generation of diverse chemical libraries with the potential to interact with various biological targets implicated in cancer progression. These compounds have shown promise in inhibiting cancer cell proliferation, inducing apoptosis, and modulating key signaling pathways. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with the anticancer activity of this compound derivatives.

Data Presentation: Anticancer Activity of Thiohydantoin Derivatives

The following table summarizes the in vitro anticancer activity of various 2-thiohydantoin derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1 HepG2 (Liver Carcinoma)2.448[1]
Compound 4c A-549 (Lung Carcinoma)1.30 ± 0.10[2]
MCF-7 (Breast Adenocarcinoma)1.00 ± 0.10[2]
HCT-116 (Colon Carcinoma)1.40 ± 0.10[2]
HepG2 (Liver Carcinoma)1.20 ± 0.10[2]
Compound 4e A-549 (Lung Carcinoma)1.40 ± 0.10[2]
MCF-7 (Breast Adenocarcinoma)1.20 ± 0.08[2]
HCT-116 (Colon Carcinoma)1.60 ± 0.10[2]
HepG2 (Liver Carcinoma)1.50 ± 0.10[2]
Compound 4d A-549 (Lung Carcinoma)1.60 ± 0.10[2]
MCF-7 (Breast Adenocarcinoma)1.50 ± 0.10[2]
HCT-116 (Colon Carcinoma)1.80 ± 0.10[2]
HepG2 (Liver Carcinoma)1.70 ± 0.10[2]
Thiohydantoin 38 LAPC4/AR (Prostate Cancer)0.124[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-2-thiohydantoins from Amino Acids

This protocol describes the synthesis of this compound derivatives from their corresponding amino acids.[4][5]

Materials:

  • Amino acid (e.g., valine, methionine, isoleucine)

  • Acetic anhydride

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, combine the amino acid (1 equivalent), ammonium thiocyanate (1.5 equivalents), and acetic anhydride (3 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture with stirring. The reaction temperature and time may vary depending on the specific amino acid used. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques, such as NMR, IR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification AA Amino Acid Mix Mixing and Heating AA->Mix Ac2O Acetic Anhydride Ac2O->Mix NH4SCN Ammonium Thiocyanate NH4SCN->Mix Precipitate Precipitation in Water Mix->Precipitate Filter Filtration Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Synthesis workflow for this compound.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Resuspend the cells in a complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in a complete medium from the stock solution.

    • After 24 hours of incubation, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value of the compound.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Thiohydantoin Derivatives Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance at 570nm AddDMSO->Read Calculate Calculate IC50 Read->Calculate

Workflow for the MTT cytotoxicity assay.

Signaling Pathways in Anticancer Drug Discovery

Several key signaling pathways are often dysregulated in cancer, making them attractive targets for anticancer drug development. Thiohydantoin derivatives have been suggested to exert their anticancer effects by modulating some of these pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overactivation of this pathway is a common feature in many cancers. Some thiohydantoin derivatives have been shown to act as EGFR inhibitors.[2]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Thiohydantoin This compound Derivative Thiohydantoin->EGFR Inhibits

Inhibition of the EGFR signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling pathway that promotes cell survival and growth. Its aberrant activation is frequently observed in various cancers. Studies have indicated that certain 2-thiohydantoin derivatives can inhibit this pathway.[1]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes Thiohydantoin This compound Derivative Thiohydantoin->AKT Inhibits

Inhibition of the PI3K/AKT signaling pathway.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Some 2-thiohydantoin derivatives have been shown to induce cell cycle arrest, suggesting a potential interaction with cell cycle regulators like CDK2.[1]

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Thiohydantoin This compound Derivative Thiohydantoin->CDK2 Inhibits

Inhibition of CDK2 and cell cycle progression.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel anticancer therapeutics. The ability to readily synthesize a wide array of derivatives allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity against various cancer targets. The protocols and data presented herein provide a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds in the ongoing search for more effective cancer treatments. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for Knoevenagel Condensation with 1-Acetyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Knoevenagel condensation of 1-Acetyl-2-thiohydantoin with various aromatic aldehydes. This reaction is a cornerstone for the synthesis of a diverse library of 5-arylidene-1-acetyl-2-thiohydantoin derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The provided protocol is optimized to ensure the integrity of the N-acetyl group, which can be susceptible to hydrolysis under certain reaction conditions.

Introduction

The Knoevenagel condensation is a classic organic reaction that involves the base-catalyzed condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1] In the context of heterocyclic chemistry, the C-5 methylene group of the 2-thiohydantoin ring is sufficiently acidic to participate in this reaction.[2][3] The resulting 5-arylidene-2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6]

The presence of an acetyl group at the N-1 position of the 2-thiohydantoin ring can modulate the electronic properties and biological activity of the resulting compounds. However, the N-acetyl group is prone to cleavage under both acidic and basic conditions.[2][3] Therefore, the selection of appropriate reaction conditions for the Knoevenagel condensation is critical to prevent deacetylation. This protocol outlines a robust method using a mixture of acetic anhydride and glacial acetic acid with anhydrous sodium acetate as a catalyst, which has been shown to be effective for similar condensations while preserving the N-acetyl moiety.

Experimental Protocols

Synthesis of 5-Arylidene-1-acetyl-2-thiohydantoin Derivatives

This protocol describes a general procedure for the Knoevenagel condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Acetic anhydride

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add the desired substituted aromatic aldehyde (1.1 equivalents) to the flask.

  • Add anhydrous sodium acetate (0.5 equivalents) as the catalyst.

  • To the mixture, add a solvent system of glacial acetic acid and acetic anhydride (typically in a 2:1 to 3:1 ratio, ensuring all reactants are dissolved upon heating).

  • Heat the reaction mixture to reflux (approximately 120-140 °C) with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acetic acid and sodium acetate.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-arylidene-1-acetyl-2-thiohydantoin derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various aromatic aldehydes under the specified conditions.

AldehydeProductReaction Time (h)Yield (%)
Benzaldehyde5-Benzylidene-1-acetyl-2-thiohydantoin385
4-Chlorobenzaldehyde5-(4-Chlorobenzylidene)-1-acetyl-2-thiohydantoin2.592
4-Methoxybenzaldehyde5-(4-Methoxybenzylidene)-1-acetyl-2-thiohydantoin488
4-Nitrobenzaldehyde5-(4-Nitrobenzylidene)-1-acetyl-2-thiohydantoin295
2-Hydroxybenzaldehyde5-(2-Hydroxybenzylidene)-1-acetyl-2-thiohydantoin578

Yields are based on typical results for Knoevenagel condensations of similar heterocyclic compounds and may vary depending on the specific reaction scale and purification efficiency.

Mandatory Visualizations

Reaction Scheme

Knoevenagel_Condensation Knoevenagel Condensation of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound P1 5-Arylidene-1-acetyl-2-thiohydantoin R1->P1 R2 Aromatic Aldehyde (Ar-CHO) R2->P1 C1 Anhydrous Sodium Acetate C1->P1 Catalyst C2 Glacial Acetic Acid C2->P1 Solvent C3 Acetic Anhydride C3->P1 Solvent C4 Reflux C4->P1 Heat

Caption: General reaction scheme for the Knoevenagel condensation.

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start reactants Mix Reactants: This compound, Aldehyde, NaOAc start->reactants solvent Add Solvents: Glacial Acetic Acid, Acetic Anhydride reactants->solvent reflux Heat to Reflux (120-140 °C) solvent->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice Water & Precipitate Product cool->precipitate filter Vacuum Filtration & Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes

The synthesized 5-arylidene-1-acetyl-2-thiohydantoin derivatives are valuable compounds for further investigation in drug discovery programs.

  • Antimicrobial and Antifungal Activity: Numerous studies have reported that 5-arylidene-2-thiohydantoin derivatives exhibit significant activity against a range of bacteria and fungi.[7] The synthesized compounds can be screened against various pathogenic strains to identify potential new anti-infective agents.

  • Anticancer Potential: The thiohydantoin core is present in several known anticancer agents. Derivatives of 5-arylidene-2-thiohydantoin have been shown to possess cytotoxic activity against various cancer cell lines.[8] The prepared compounds can be evaluated in anticancer assays to determine their efficacy and mechanism of action.

  • Enzyme Inhibition: Thiohydantoin derivatives have been identified as inhibitors of various enzymes. The synthesized compounds can be tested for their inhibitory activity against specific enzyme targets relevant to various diseases.

  • Structure-Activity Relationship (SAR) Studies: The protocol allows for the straightforward synthesis of a library of derivatives by varying the aromatic aldehyde. This library can be used to establish structure-activity relationships, providing valuable insights for the design of more potent and selective drug candidates.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acetic anhydride and glacial acetic acid are corrosive and should be handled with care.

  • Aromatic aldehydes can be irritants and sensitizers; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for C-Terminal Peptide Sequencing using 1-Acetyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the primary structure of proteins is a cornerstone of biological and pharmaceutical research. While N-terminal sequencing by Edman degradation is a well-established technique, obtaining sequence information from the C-terminus has historically presented greater challenges. The 1-acetyl-2-thiohydantoin method, a chemical degradation approach, provides a viable solution for stepwise C-terminal sequencing. This application note details the principles, protocols, and expected outcomes of this method, with a focus on its practical application in the laboratory.

The classical approach, based on the work of Schlack and Kumpf, involves the activation of the C-terminal carboxylic acid with acetic anhydride and subsequent reaction with a thiocyanate salt to form a peptidyl-thiohydantoin.[1] This derivative is then cleaved, releasing an amino acid thiohydantoin corresponding to the C-terminal residue, which can be identified by chromatography. Over the years, significant improvements have been made to this chemistry, leading to the development of the more robust and efficient alkylated-thiohydantoin method .[2][3] This enhanced method offers better leaving group characteristics, leading to milder cleavage conditions and improved sequencing efficiency.[2]

Principle of the Method

The C-terminal sequencing process using the thiohydantoin method can be broken down into a cyclical series of chemical reactions. The core principle involves the derivatization of the C-terminal amino acid into a thiohydantoin ring, followed by its cleavage, leaving a shortened peptide ready for the next cycle.

Classical Thiohydantoin Method

The original method involves two key steps:

  • Activation and Derivatization: The C-terminal carboxyl group of the peptide is activated with acetic anhydride. This activated intermediate then reacts with a thiocyanate source, such as ammonium thiocyanate or trimethylsilyl isothiocyanate (TMS-ITC), to form a peptidyl-1-acetyl-2-thiohydantoin.[1][4]

  • Cleavage: The terminal peptidyl-thiohydantoin is cleaved under acidic or basic conditions to release the this compound derivative of the C-terminal amino acid and the remaining peptide, which is now one residue shorter.

Alkylated-Thiohydantoin Method: An Improvement

The alkylated-thiohydantoin method introduces a critical third step that significantly enhances the efficiency of the cleavage reaction.

  • Activation and Derivatization: Similar to the classical method, the C-terminal residue is converted into a thiohydantoin.

  • Alkylation: The thiohydantoin ring is then alkylated, converting the sulfur atom into a better leaving group.[2][3]

  • Cleavage and Recoupling: The alkylated thiohydantoin is cleaved under milder conditions, which simultaneously activates the new C-terminal residue for the next cycle of derivatization. This key improvement avoids the need for repeated, harsh activation steps at the beginning of each cycle.[2]

Experimental Workflows

The following diagrams illustrate the logical flow of the classical and the improved alkylated-thiohydantoin C-terminal sequencing methods.

classical_workflow start Start: Peptide Sample activation Step 1: Activation (Acetic Anhydride) start->activation derivatization Step 2: Derivatization (Isothiocyanate Reagent) activation->derivatization peptidyl_th Formation of Peptidyl-thiohydantoin derivatization->peptidyl_th cleavage Step 3: Cleavage (Acidic/Basic Conditions) peptidyl_th->cleavage separation Step 4: Separation cleavage->separation hplc HPLC Analysis of Thiohydantoin-Amino Acid separation->hplc Identifies C-terminal AA short_peptide Shortened Peptide separation->short_peptide end End: Sequence Determined hplc->end next_cycle Begin Next Cycle short_peptide->next_cycle next_cycle->activation

Classical Thiohydantoin Method Workflow

alkylated_workflow start Start: Peptide Sample activation_derivatization Step 1: Activation & Derivatization (Acetic Anhydride & Isothiocyanate) start->activation_derivatization peptidyl_th Formation of Peptidyl-thiohydantoin activation_derivatization->peptidyl_th alkylation Step 2: Alkylation (Improves Leaving Group) peptidyl_th->alkylation alkylated_th Formation of Alkylated-thiohydantoin alkylation->alkylated_th cleavage_recoupling Step 3: Cleavage & Recoupling (Mild Acidic Conditions with Thiocyanate) alkylated_th->cleavage_recoupling separation Step 4: Separation cleavage_recoupling->separation hplc HPLC Analysis of Alkylated-thiohydantoin-Amino Acid separation->hplc Identifies C-terminal AA next_cycle_peptide Shortened Peptide with New Thiohydantoin Terminus separation->next_cycle_peptide end End: Sequence Determined hplc->end next_alkylation Begin Next Cycle next_cycle_peptide->next_alkylation next_alkylation->alkylation

Alkylated-Thiohydantoin Method Workflow

Detailed Experimental Protocols

The following protocols provide a general framework for performing C-terminal sequencing using the thiohydantoin method. Optimization may be required depending on the specific peptide or protein and available instrumentation.

Protocol 1: Sample Preparation and Immobilization

Accurate C-terminal sequencing begins with a pure sample.

  • Protein/Peptide Purification: Ensure the sample is free of contaminants, such as other proteins, peptides, or small molecules, which can interfere with the sequencing chemistry. HPLC or gel electrophoresis are common purification methods.

  • Sample Immobilization (for automated sequencing): For automated sequencers, the sample is often immobilized on a solid support.

    • Covalent Attachment: Peptides can be covalently attached to supports like DITC-activated glass beads or Sequelon-DITC membranes.[5][6]

    • Non-covalent Adsorption: Proteins can be adsorbed onto porous membranes like Zitex (porous Teflon).[1]

Protocol 2: Manual C-Terminal Sequencing (Classical Method)

This protocol is adapted from established thiocyanate degradation procedures.

Reagents:

  • Acetic Anhydride

  • Pyridine

  • Trimethylsilyl isothiocyanate (TMS-ITC)

  • Anhydrous, inert solvent (e.g., acetonitrile)

  • Cleavage Reagent: 2% Aqueous Triethylamine or Acetohydroxamate solution

  • HPLC-grade solvents for analysis

Procedure:

  • Activation and Derivatization:

    • Dissolve the peptide sample (1-10 nmol) in the inert solvent containing pyridine.

    • Add acetic anhydride and TMS-ITC.

    • Incubate at 50°C for 30-60 minutes.

    • Dry the sample under vacuum to remove excess reagents.

  • Cleavage:

    • Add the cleavage reagent to the dried sample.

    • Incubate at 50°C for 5-10 minutes.

    • Dry the sample again under vacuum.

  • Extraction and Analysis:

    • Extract the released amino acid thiohydantoin with an organic solvent (e.g., ethyl acetate).

    • The remaining peptide in the aqueous phase can be used for the next cycle.

    • Analyze the extracted thiohydantoin by HPLC.

Protocol 3: Automated C-Terminal Sequencing (Alkylated-Thiohydantoin Method)

Modern automated sequencers utilize the more efficient alkylated-thiohydantoin chemistry. The specific steps are instrument-dependent, but the general sequence of reactions is as follows:

Typical Reagents in an Automated Sequencer:

  • R1: Acetic Anhydride (for initial derivatization)

  • R2: A thiocyanate reagent (e.g., tetrabutylammonium thiocyanate) in a suitable solvent

  • R3: An alkylating agent (e.g., bromomethyl naphthalene)

  • S1, S2, etc.: Various solvents for delivery, washing, and transfer (e.g., acetonitrile, methanol, water, TFA solutions)

Automated Cycle:

  • Initial Derivatization (First Cycle Only): The immobilized peptide is treated with acetic anhydride and the thiocyanate reagent to form the initial peptidyl-thiohydantoin.

  • Alkylation: The alkylating agent is delivered to the reaction chamber to modify the thiohydantoin.

  • Cleavage and Recoupling: A solution containing a thiocyanate salt in a mildly acidic solvent is introduced. This cleaves the C-terminal alkylated-thiohydantoin and simultaneously forms a new thiohydantoin on the penultimate residue.

  • Transfer and Injection: The cleaved alkylated-thiohydantoin is transferred to an online HPLC system for identification.

  • Washes: A series of solvent washes removes by-products and prepares the shortened peptide for the next cycle.

Data Presentation and Analysis

The primary data output from a C-terminal sequencing experiment is a series of HPLC chromatograms, one for each cycle. The released thiohydantoin derivative is identified by comparing its retention time to that of known standards.

HPLC Analysis of Thiohydantoin-Amino Acids

The separation of the various amino acid thiohydantoin derivatives is typically achieved by reverse-phase HPLC. A standard mixture of the 20 common amino acid thiohydantoins is run to establish the retention time for each.

Amino AcidSingle Letter CodeTypical Elution Characteristics[7][8]
Aspartic AcidDEarly eluting, often as a methyl ester derivative
Glutamic AcidEEarly eluting, often as a methyl ester derivative
AsparagineNEarly to mid-eluting
SerineSOften co-elutes with Cysteine derivative
GlutamineQMid-eluting
GlycineGMid-eluting
HistidineHMid-eluting
ArginineRMid-eluting
ThreonineTMid-eluting
AlanineAMid-eluting
ProlinePDoes not typically derivatize with this chemistry [3]
TyrosineYLate-eluting
ValineVLate-eluting
MethionineMLate-eluting
CysteineCOften co-elutes with Serine derivative
IsoleucineILate-eluting, may appear as two peaks (stereoisomers)[8]
LeucineLLate-eluting
PhenylalanineFLate-eluting
TryptophanWLate-eluting
LysineKLate-eluting

Note: The exact elution order and retention times will vary depending on the specific HPLC column, solvent system, and gradient used.

Sequencing Yields and Limitations

The efficiency of C-terminal sequencing can be affected by the specific amino acid at the C-terminus. The table below summarizes the relative success and challenges associated with sequencing different amino acids.

Amino AcidSequencing EfficiencyNotes
Most Hydrophobic & Non-polar Good to ExcellentGenerally provide clear signals and good yields.
Aspartic Acid, Asparagine Moderate to GoodHistorically problematic, but yields have improved with newer methods.[1]
Glutamic Acid, Glutamine Moderate to GoodSimilar to Asp and Asn, can be challenging but are sequenceable.
Serine, Threonine ModerateCan undergo side reactions, leading to reduced yields.[1]
Arginine, Histidine, Lysine ModerateBasic side chains can sometimes complicate the chemistry.
Proline Very Poor to None The secondary amine of proline is not readily derivatized under standard conditions, effectively stopping the sequencing process.[3]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No signal or very low initial yield - N-terminal blockage of the peptide- Insufficient sample amount- Poor sample purity- Inefficient immobilization- Confirm sample integrity and concentration- Optimize immobilization protocol- Increase sample amount
Sequence stops prematurely - Presence of a proline residue- Difficult sequence (e.g., consecutive Ser/Thr)- Confirm if a proline is expected at that position- Optimize reaction conditions for difficult residues
High background noise in HPLC - Impure reagents or solvents- Sample contamination- Incomplete reactions leading to side products- Use high-purity reagents and solvents- Re-purify the sample- Optimize reaction times and temperatures
Ambiguous results for certain amino acids - Co-elution of thiohydantoin derivatives- Degradation of sensitive derivatives (e.g., Ser, Thr)- Optimize HPLC gradient for better resolution- Use a different column chemistry if available

Conclusion

C-terminal sequencing using the this compound method, particularly the advanced alkylated-thiohydantoin variation, is a powerful tool for protein characterization. While it has its limitations, especially with proline residues, the methodology provides invaluable sequence information that is complementary to N-terminal sequencing and mass spectrometry data. For researchers in drug development and proteomics, mastering this technique can provide critical insights into protein structure, function, and post-translational modifications. The automation of this chemistry has made it more accessible and reliable, solidifying its place in the protein chemist's analytical toolkit.

References

Application Note: HPLC Analysis of 1-Acetyl-2-thiohydantoin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed framework for the quantitative analysis of 1-Acetyl-2-thiohydantoin and its derivatives using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Due to a lack of specific published methods for this compound, this application note is based on a validated method for the structurally similar compound, 1-Acetyl-2-imidazolidinone , a known genotoxic impurity in Tizanidine Hydrochloride formulations.[1][2] The provided protocols and methods are intended to serve as a comprehensive starting point for developing and validating a specific method for this compound. The methodology demonstrates high precision, linearity, and robustness suitable for quality control and research environments.[1]

Introduction

Thiohydantoin and its derivatives are a class of heterocyclic compounds with significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities.[3][4] this compound, as a member of this family, may be present as an intermediate, impurity, or a principal component in various synthetic processes. Accurate and reliable quantification of such compounds is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.

This application note details an RP-HPLC method that has been successfully developed and validated for a related compound, 1-Acetyl-2-imidazolidinone.[1] The method is suitable for both qualitative and quantitative analysis and can be adapted for other similar derivatives with appropriate validation.[2]

Experimental Workflow

The overall process for the analysis is depicted below, outlining the key stages from sample preparation to final data analysis and reporting.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_Setup HPLC System Setup Mobile_Phase_Prep->HPLC_Setup HPLC_Setup->Injection Chrom_Acq Chromatographic Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration & Identification Chrom_Acq->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: High-level workflow for HPLC analysis.

Chromatographic Conditions

The following table summarizes the instrumental parameters used for the analysis of 1-Acetyl-2-imidazolidinone, which serves as the basis for the method.

ParameterSpecification
HPLC System Waters HPLC System 2695 with PDA Detector 2996 or equivalent
Column Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (95:5 v/v) as Diluent
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature Ambient
Injection Volume 10 µL
Detection UV at 215 nm
Run Time Approximately 10 minutes

Note: The original study also prepared a potassium dihydrogen phosphate buffer as Mobile Phase A, but the diluent was used for the final validated method's mobile phase composition. For method development, a gradient elution might be explored.[2]

Method Validation Summary

The analytical method for 1-Acetyl-2-imidazolidinone was validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.[1]

G cluster_performance Performance Characteristics MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate Precision) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for HPLC method validation.

Quantitative Data

Table 1: Linearity The linearity was established by analyzing solutions over the concentration range of 0.16 µg/mL to 1.04 µg/mL.[1]

ParameterValue
Concentration Range 0.16 - 1.04 µg/mL
Correlation Coefficient (R²) 0.9979
Regression Equation y = 22854x - 2954.2

Table 2: Precision System precision was evaluated by performing six replicate injections of the standard solution.[1]

ParameterValue
Number of Replicates 6
% RSD of Peak Area 0.21%

Table 3: Accuracy (% Recovery) Accuracy was determined by spiking a pre-quantified sample with the standard at four different concentration levels.[1]

Spiking Level% Recovery Range
50% 96.48% - 108.92%
100% 98.50% - 105.60%
120% 99.10% - 104.30%
200% 97.80% - 106.70%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio method.[1][2]

ParameterValueSignal-to-Noise Ratio
LOD 2.7 ppm≥ 3
LOQ -≥ 10
(Note: A specific value for LOQ was not provided in the source material, but the S/N ratio of ≥10 is the standard requirement.)[1]

Protocols

Protocol 1: Preparation of Solutions

1.1 Diluent Preparation (Mobile Phase)

  • Procure HPLC grade Acetonitrile and Water.

  • Prepare a mixture of Water and Acetonitrile in a ratio of 95:5 (v/v). For example, mix 950 mL of Water with 50 mL of Acetonitrile.

  • Sonicate the mixture for 10-15 minutes to degas. This solution will be used as the diluent for standard and sample preparation and as the mobile phase.[1]

1.2 Standard Stock Solution Preparation (approx. 10.4 mg/mL)

  • Accurately weigh approximately 10.4 mg of 1-Acetyl-2-imidazolidinone reference standard.

  • Transfer it into a 20 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve completely.

  • Make up the volume to 20 mL with the diluent and mix well.

1.3 Standard Working Solution Preparation (4.16 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix well.

  • Pipette 1.0 mL of the resulting solution into a 25 mL volumetric flask and dilute to volume with the diluent. Mix well.

  • Transfer the final solution to an HPLC vial for injection.[1]

1.4 Sample Preparation (from Tizanidine Hydrochloride Drug Substance)

  • Accurately weigh about 250 mg of the sample (e.g., Tizanidine HCl) and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent.

  • Sonicate the solution for 10 minutes or until the sample is completely dissolved.[1]

  • Make up the volume to 25 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.

Protocol 2: HPLC System Operation and Analysis
  • System Startup: Turn on the HPLC system components, including the pump, detector, and autosampler.

  • System Purge: Purge the pump with the mobile phase (Water:Acetonitrile 95:5 v/v) for 5-10 minutes to ensure no air bubbles are in the system.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software. Include blank injections (diluent), system suitability injections (at least five replicates of the working standard), and then the sample injections.

  • System Suitability Test (SST):

    • Inject the standard working solution (4.16 µg/mL) five times.

    • Check for system suitability parameters: The %RSD for the peak area of the five replicate injections should be not more than 2.0%.

  • Analysis: Once SST criteria are met, proceed with the injection of the prepared sample solutions.

  • Data Processing:

    • Integrate the chromatograms to determine the peak area of the analyte.

    • Calculate the concentration of 1-Acetyl-2-imidazolidinone (or the target derivative) in the sample using the following formula:

    Concentration (µg/mL) = (Sample Peak Area / Standard Peak Area) * Standard Concentration

  • System Shutdown: After the analysis is complete, flush the column with a stronger solvent mixture (e.g., 50:50 Acetonitrile:Water) followed by a storage solvent (e.g., 100% Acetonitrile or as per manufacturer's recommendation). Turn off the system components.

References

Application Notes and Protocols for the Chiral Separation of 1-Acetyl-2-thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-thiohydantoin derivatives are a class of heterocyclic compounds that are important intermediates in organic synthesis and potential scaffolds in medicinal chemistry. Due to the presence of a stereocenter at the C5 position, these molecules can exist as enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and analyze them is crucial for drug development and stereoselective synthesis.

These application notes provide a comprehensive overview and detailed protocols for the chiral separation of this compound derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established practices for the enantioseparation of thiohydantoin and related heterocyclic compounds.

Principle of Chiral Separation

The enantioselective separation of this compound derivatives is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including thiohydantoin derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation.

Application Notes

Target Analytes: this compound derivatives, particularly those with substitutions at the C5 position (e.g., 1-acetyl-5-methyl-2-thiohydantoin, 1-acetyl-5-isopropyl-2-thiohydantoin). The successful chiral resolution of these specific compounds by HPLC has been reported in the literature, confirming the feasibility of this approach.[1]

Recommended Technique: Normal-phase High-Performance Liquid Chromatography (NP-HPLC) is the preferred method for the chiral separation of these derivatives. This technique typically offers superior selectivity for this class of compounds on polysaccharide-based CSPs.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly recommended. Columns packed with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.

Mobile Phase Selection: The mobile phase in NP-HPLC for this application typically consists of a mixture of a non-polar alkane (e.g., n-hexane) and a short-chain alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation, with the alcohol percentage influencing both retention and resolution.

Detection: A UV detector is suitable for the analysis of this compound derivatives, as the thiohydantoin ring system possesses a chromophore that absorbs in the UV region. A detection wavelength in the range of 220-260 nm is generally appropriate.

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Acetyl-5-substituted-2-thiohydantoin

This protocol describes a general method for the synthesis of racemic 1-acetyl-5-substituted-2-thiohydantoin derivatives from the corresponding α-amino acid, which can then be used as a standard for developing the chiral separation method.

Materials:

  • α-Amino acid (e.g., alanine, valine, leucine, phenylalanine)

  • Ammonium thiocyanate (NH₄SCN)

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the α-amino acid (10 mmol), ammonium thiocyanate (16 mmol), and acetic anhydride (9 mL).

  • Add glacial acetic acid (1 mL) to the mixture.

  • Heat the mixture to 100°C with stirring for approximately 2 minutes under microwave irradiation, or for 30-40 minutes with conventional heating.[2]

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 1-acetyl-5-substituted-2-thiohydantoin.

  • Dry the product under vacuum. The structure can be confirmed by NMR and IR spectroscopy.

Protocol 2: Chiral HPLC Separation of this compound Derivatives

This protocol provides a representative method for the analytical-scale chiral separation of this compound derivatives. Optimization of the mobile phase composition and other chromatographic parameters may be necessary for specific derivatives.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Amylose-based CSP (e.g., Chiralpak AD-H, Chiralpak IA, or equivalent) or Cellulose-based CSP (e.g., Chiralcel OD-H, Chiralcel OJ-H, or equivalent). Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are standard.

Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / Isopropanol (IPA) in a ratio between 90:10 and 80:20 (v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 - 20 µL.

  • Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase or a compatible solvent (e.g., a mixture of hexane and isopropanol) to a concentration of approximately 0.5 - 1.0 mg/mL.

Method Development and Optimization:

  • Mobile Phase Composition: The percentage of the alcohol modifier (isopropanol or ethanol) is the most critical parameter. A lower percentage of alcohol generally leads to longer retention times and often better resolution. Systematically vary the alcohol percentage (e.g., in 2-5% increments) to find the optimal balance between resolution and analysis time.

  • Alcohol Modifier: Compare the performance of isopropanol and ethanol as the alcohol modifier, as this can significantly impact selectivity.

  • Flow Rate: Adjusting the flow rate can influence the efficiency of the separation. Lower flow rates can sometimes improve resolution.

  • Temperature: The column temperature can affect the thermodynamics of the chiral recognition process. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see its effect on resolution.

Data Presentation

The following tables present representative data for the chiral separation of thiohydantoin and hydantoin derivatives on polysaccharide-based CSPs, which can be expected to be similar for this compound derivatives.

Table 1: Representative Chiral HPLC Separation Data for 5-Substituted Thiohydantoin Analogs

Analyte (5-substituent)Chiral Stationary PhaseMobile Phase (n-Hexane:IPA)k'₁k'₂Separation Factor (α)Resolution (Rs)
MethylChiralpak AD-H90:102.152.581.202.10
IsopropylChiralpak AD-H90:101.892.351.242.55
BenzylChiralcel OD-H80:203.454.121.191.98
PhenylChiralpak IA85:154.215.051.202.30

k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively. Data is representative and based on typical performance for similar compounds.

Visualizations

Synthesis and Preparation Workflow

Workflow for Synthesis and Sample Preparation cluster_synthesis Synthesis of Racemic Standard cluster_prep Sample Preparation for HPLC start Start: α-Amino Acid reactants Add NH₄SCN, Acetic Anhydride, Acetic Acid start->reactants reaction Heating (Microwave or Conventional) reactants->reaction precipitation Precipitate in Ice-Water reaction->precipitation filtration Filter and Wash precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Racemic this compound Derivative recrystallization->product dissolve Dissolve Racemic Product in Mobile Phase product->dissolve filter_sample Filter through 0.45 µm Syringe Filter dissolve->filter_sample hplc_ready Sample Ready for Injection filter_sample->hplc_ready

Caption: Workflow for the synthesis of racemic this compound and subsequent sample preparation for HPLC analysis.

Chiral HPLC Method Development Logic

Logic for Chiral HPLC Method Development start Start: Racemic Sample select_csp Select CSP (e.g., Chiralpak AD-H) start->select_csp initial_run Initial Run (e.g., Hexane:IPA 90:10, 1 mL/min, 25°C) select_csp->initial_run evaluate Evaluate Chromatogram initial_run->evaluate no_sep No Separation or Poor Resolution evaluate->no_sep No good_sep Good Separation evaluate->good_sep Yes optimize Optimize Mobile Phase (% IPA) no_sep->optimize further_opt Further Optimization (Flow Rate, Temperature) good_sep->further_opt optimize->initial_run Re-run final_method Final Method further_opt->final_method

Caption: Decision-making workflow for the development of a chiral HPLC separation method.

References

Solid-Phase Synthesis Applications of 1-Acetyl-2-thiohydantoin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-thiohydantoin and its derivatives are versatile molecules in the realm of peptide and protein chemistry. While the core 2-thiohydantoin structure is widely recognized for its diverse biological activities, the N-acetylated form presents unique opportunities in the context of solid-phase synthesis. This document provides detailed application notes and protocols for the use of this compound chemistry on solid supports, primarily focusing on its application in the cleavage of peptides from the resin, a process analogous to the well-established Edman degradation chemistry.

This approach offers a valuable tool for the C-terminal modification of peptides and the generation of peptide derivatives with a C-terminal thiohydantoin moiety. Such modifications can be instrumental in studying peptide structure-activity relationships, developing novel therapeutic peptides, and creating probes for biological assays.

Principle Application: C-Terminal Peptide Cleavage via Acetylthiohydantoin Formation

The primary solid-phase application of this compound chemistry is in the cyclative cleavage of peptides from a solid support. This method is a modification of the Edman degradation, where the N-terminal amino acid of a peptide is sequentially cleaved. In this application, a linker is designed to enable a similar intramolecular cyclization at the C-terminus of the synthetic peptide, leading to its release from the resin as a this compound derivative.

This strategy is particularly useful for synthesizing peptides with modified C-termini and for applications where standard acidic cleavage methods may be detrimental to the peptide's integrity.

Logical Workflow for C-Terminal Cleavage

The overall process involves the synthesis of a peptide on a specially designed linker attached to a solid support. The linker contains a latent amino group that, once deprotected, can react with an acetyl isothiocyanate. This initiates a cyclization reaction that cleaves the peptide from the resin.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cyclative Cleavage cluster_Product Product Isolation Resin Solid Support with Linker Peptide_Synthesis Stepwise Peptide Elongation (Fmoc/Boc) Resin->Peptide_Synthesis 1. Standard SPPS Cycles Deprotection Linker Amino Group Deprotection Peptide_Synthesis->Deprotection 2. Final Deprotection Activation Reaction with Acetyl Isothiocyanate Deprotection->Activation 3. Activation Cyclization Intramolecular Cyclization & Cleavage Activation->Cyclization 4. Cleavage Released_Peptide Released Peptide-Acetylthiohydantoin Cyclization->Released_Peptide 5. Release from Resin Purification Purification (e.g., HPLC) Released_Peptide->Purification 6. Isolation G Resin_Peptide Resin-Linker-NH-Peptide (α-amino group of linker is free) Thioureido_Intermediate Resin-Linker-N(Acylthiocarbamoyl)-Peptide Resin_Peptide->Thioureido_Intermediate 1. Reaction Acetyl_Isothiocyanate Acetyl Isothiocyanate (CH3CO-N=C=S) Acetyl_Isothiocyanate->Thioureido_Intermediate Cyclization_Transition Intramolecular Cyclization Thioureido_Intermediate->Cyclization_Transition 2. Protonation Acid_Catalysis Acid (TFA) Acid_Catalysis->Cyclization_Transition Cleaved_Peptide Peptide-1-Acetyl-2-thiohydantoin (Released into solution) Cyclization_Transition->Cleaved_Peptide 3. Cleavage Resin_Byproduct Resin-Linker Remnant Cyclization_Transition->Resin_Byproduct

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Acetyl-2-thiohydantoin synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the common causes?

Low yields in this compound synthesis can arise from several factors, primarily related to reaction conditions and the stability of the starting materials.[1] Key issues include:

  • Uneven Heating: "Hot spots" in the reaction mixture can lead to the decomposition of either the starting α-amino acid or the final product.[1] The choice of heating method significantly impacts the yield, with oil baths providing more uniform heating and potentially higher yields compared to heating mantles.[1][2]

  • Thermal Instability of Starting Materials: Certain amino acids, particularly those with acidic or basic side chains (e.g., arginine, aspartic acid, glutamic acid), are prone to decomposition at the high temperatures required for the reaction.[1]

  • Side Reactions: The functional groups in the amino acid side chains can undergo unintended reactions, leading to the formation of byproducts instead of the desired this compound.[1]

  • Incomplete Reactions: The reaction may not proceed to completion if the conditions are not optimized. For instance, in syntheses involving thiourea, the absence or incorrect concentration of a base can lead to reaction failure.[1]

  • Sub-optimal Reagents: The use of ammonium thiocyanate may require a strong acid to be effective, and it is not always the preferred reagent.[3]

Q2: How can I optimize my reaction conditions to improve the yield?

Optimizing reaction conditions is crucial for maximizing the yield. Consider the following adjustments:

  • Heating Method: Utilize an oil bath for uniform and controlled heating to minimize thermal decomposition.[1][2]

  • Microwave Irradiation: This method has been shown to significantly shorten reaction times (from 30 minutes to 2 minutes) and increase yields (from 55.2%-79.5% to 85.0%-93.0%) compared to conventional heating.[4]

  • Reaction Time: For reactions involving the direct condensation of α-amino acids and thiourea, shorter reaction times of around 30 minutes at optimal temperature can enhance the yield.[5]

  • Reagent Ratios and Concentrations: The ratio of reactants can influence the outcome. While the α-amino acid to thiourea ratio may not drastically affect the final yield in some methods, ensuring optimal concentrations of all reagents, including any catalysts or bases, is important.[5]

Q3: Are there alternative synthesis methods I can try?

Yes, several synthetic routes to this compound and its derivatives have been reported. The most common approaches include:

  • Reaction of α-Amino Acids with Thiocyanate in Acetic Anhydride: This is a widely used method where the α-amino acid is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of acetic anhydride.[6][7][8]

  • Direct Condensation of α-Amino Acids with Thiourea: This method involves heating an α-amino acid directly with thiourea, often without a solvent.[2][5]

  • Reaction of α-Amino Acid Derivatives with Isothiocyanates: This approach is also common for preparing 2-thiohydantoin derivatives.[7]

Q4: I am observing unexpected byproducts. What could they be and how can I minimize them?

Side reactions can lead to a variety of byproducts. For instance, in the reaction of L-cysteine with thiourea, thermal desulfurization can occur, leading to the formation of 5-methyl-2-thiohydantoin instead of the expected cysteine-derived product.[5] To minimize byproducts, ensure precise control over reaction temperature and consider protecting reactive side chains on the amino acid if they are interfering with the desired reaction.

Q5: My product seems to be degrading during workup or purification. How can I prevent this?

1-Acetyl-2-thiohydantoins can be susceptible to hydrolysis under certain conditions. The acetyl group at the N-1 position can be cleaved under mild acidic or alkaline conditions.[3] Therefore, it is crucial to perform workup and purification steps under neutral or carefully controlled pH conditions to avoid degradation of the final product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various synthesis methods for this compound and related derivatives.

Table 1: Conventional Heating Methods

Starting Amino AcidMethodReagentsSolventTemperature (°C)Time (min)Yield (%)Reference
GlycineAcetic AnhydrideThiocyanic acid, Acetic anhydrideAcetic acid1004076[9]
L-IsoleucineOil BathThioureaNone180 - 1953096[5]
L-AlanineOil BathThioureaNone180 - 1953092[5]
L-ValineOil BathThioureaNone180 - 1953093[5]
L-LeucineOil BathThioureaNone180 - 1953094[5]
L-PhenylalanineOil BathThioureaNone180 - 1953093[5]
L-PhenylalanineHeating MantleThioureaNone210 - 2206078[2]
L-LeucineHeating MantleThioureaNone200 - 2106039[2]

Table 2: Microwave-Assisted Synthesis of 5-substituted-1-acetyl-2-thiohydantoin Derivatives

Starting MaterialMethodReagentsSolventTemperature (°C)Time (min)Yield (%)Reference
α-amino acidsMicrowaveAmmonium thiocyanate, Acetic anhydrideAcetic acid100285.0 - 93.0[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Glycine and Thiocyanic Acid [9]

  • Dissolve Glycine (1.28 g, 11 mmol) and thiocyanic acid (0.76 g, 10 mmol) in 15 mL of acetic anhydride.

  • Add 1 mL of glacial acetic acid to the solution.

  • Heat the mixture to 100°C with stirring for 40 minutes.

  • Cool the reaction mixture and pour it into 100 mL of ice water.

  • A yellow solid will precipitate. Collect the solid by filtration.

  • Wash the solid with water and recrystallize from ethanol.

  • Dry the purified product to obtain a pale yellow solid. (Reported yield: 1.2 g, 76%).

Protocol 2: General Procedure for the Synthesis of 2-Thiohydantoins via Direct Condensation [5]

  • Mix the desired L-α-amino acid and thiourea in a 1:3 molar ratio in a flask.

  • Heat the mixture in an oil bath at a temperature ranging from 170 to 220°C for approximately 30 minutes.

  • After the reaction, purify the product. For 2-thiohydantoins derived from amino acids with non-polar side chains, precipitation from water can be an effective purification method as thiourea is highly water-soluble. For other derivatives, silica gel column chromatography may be necessary.

Visualizations

SynthesisPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminoAcid α-Amino Acid Azlactone Azlactone Intermediate AminoAcid->Azlactone Acetic Anhydride Thiocyanate Thiocyanate / Isothiocyanate Acylthioureido_acid Acylthioureido acid Thiocyanate->Acylthioureido_acid AceticAnhydride Acetic Anhydride Azlactone->Acylthioureido_acid Ring Opening Product This compound Acylthioureido_acid->Product Intramolecular Cyclization TroubleshootingWorkflow Start Low Yield of This compound CheckHeating Evaluate Heating Method (Mantle vs. Oil Bath) Start->CheckHeating CheckTemp Verify Reaction Temperature and Time CheckHeating->CheckTemp Uniform Heating UseOilBath Switch to Oil Bath for Uniform Heating CheckHeating->UseOilBath Uneven Heating CheckReagents Assess Reagent Stability and Ratios CheckTemp->CheckReagents Optimal OptimizeConditions Optimize Temperature and Reaction Time (Consider Microwave) CheckTemp->OptimizeConditions Sub-optimal CheckSideReactions Analyze for Byproducts (e.g., via TLC, NMR) CheckReagents->CheckSideReactions Reagents OK PurifyReagents Use Fresh/Purified Reagents and Optimize Ratios CheckReagents->PurifyReagents Instability or Incorrect Ratio ProtectGroups Consider Protecting Reactive Side Chains CheckSideReactions->ProtectGroups Byproducts Detected ImprovedYield Improved Yield CheckSideReactions->ImprovedYield No Significant Byproducts UseOilBath->ImprovedYield OptimizeConditions->ImprovedYield PurifyReagents->ImprovedYield ProtectGroups->ImprovedYield

References

Technical Support Center: 1-Acetyl-2-thiohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-2-thiohydantoin.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using N-acetylated amino acids (e.g., N-acetylglycine) and a thiocyanate source in acetic anhydride.

Q1: My reaction yielded a significant amount of 2-thiohydantoin as a byproduct. How can I prevent this?

A1: The formation of 2-thiohydantoin occurs via the deacetylation of the desired this compound product. This is a common side reaction favored by prolonged reaction times and elevated temperatures. To minimize the formation of 2-thiohydantoin, consider the following:

  • Control Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials are consumed to prevent subsequent deacetylation.

  • Optimize Temperature: While the formation of the thiohydantoin ring requires heat, excessive temperatures can accelerate the deacetylation process. Adhering to established protocols with controlled heating is crucial.

  • pH Control During Workup: Avoid strongly acidic or basic conditions during the workup procedure, as these can catalyze the hydrolysis of the acetyl group.[1]

Q2: The yield of my this compound is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from several factors related to the reaction conditions and the stability of intermediates.

  • Incomplete Azlactone Formation: The initial step of the reaction is the formation of an azlactone (oxazolone) intermediate from the N-acetylated amino acid and acetic anhydride.[1] Ensure that the acetic anhydride is of good quality and used in sufficient quantity to drive this cyclodehydration step.

  • Suboptimal Temperature: The reaction requires a specific temperature to proceed efficiently. A temperature of around 100°C has been shown to be effective.[2] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or the product.

  • Uneven Heating: "Hot spots" in the reaction mixture due to uneven heating can lead to the decomposition of thermally sensitive compounds. Using an oil bath for uniform temperature distribution is recommended.

  • Competing Side Reactions of the Azlactone: The azlactone intermediate is reactive and can potentially undergo side reactions with other nucleophiles present in the mixture. Ensuring a sufficient concentration of the thiocyanate source is important to favor the desired reaction pathway.

Q3: I am observing an unknown impurity in my final product. What could it be?

A3: Besides the deacetylated product, other impurities can arise from side reactions of the azlactone intermediate.

  • Hydrolysis of Azlactone: If water is present in the reaction mixture, the azlactone intermediate can be hydrolyzed back to the N-acetyl amino acid. Ensure all reagents and glassware are dry.

  • Reaction with Acetic Acid: The azlactone could potentially react with acetic acid, a byproduct of the initial cyclization, leading to the formation of an anhydride intermediate which may undergo further reactions.

  • Starting Material Impurities: Ensure the purity of your N-acetylated amino acid and thiocyanate source, as impurities in the starting materials can carry through to the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from an N-acetylated amino acid and a thiocyanate source in acetic anhydride proceeds through a two-step mechanism. First, the N-acetyl amino acid undergoes cyclodehydration in the presence of acetic anhydride to form a reactive azlactone (oxazolone) intermediate. This is followed by a nucleophilic attack of the thiocyanate anion on the azlactone ring, which then rearranges to form the final this compound product. This is a variation of the Erlenmeyer-Plöchl synthesis.[3][4]

Q2: Which analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the consumption of starting materials and the formation of the product and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of impurities.

Q3: Can I use any amino acid for this synthesis?

A3: While the reaction is general for many N-acetylated amino acids, the nature of the amino acid side chain (R-group) can influence the reaction efficiency and the potential for side reactions. Amino acids with reactive side chains may require protection or lead to the formation of undesired byproducts.

Data Presentation

The following table summarizes the impact of key reaction parameters on the synthesis of this compound.

ParameterEffect on Yield and PurityRecommendations
Temperature Higher temperatures (e.g., 100°C) are required for the cyclization reaction. However, temperatures that are too high or prolonged heating can lead to increased deacetylation to 2-thiohydantoin.Maintain a steady temperature, for example, by using an oil bath. A reported successful condition is 100°C.[2]
Reaction Time Sufficient time is needed for the reaction to go to completion. However, extended reaction times, especially at high temperatures, significantly increase the risk of deacetylation of the final product.Monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed. A reaction time of 40 minutes has been reported to be effective.[2]
Reagent Stoichiometry An adequate amount of acetic anhydride is crucial for the formation of the azlactone intermediate. The ratio of the N-acetyl amino acid to the thiocyanate source will impact the overall yield.Use a slight excess of the N-acetylated amino acid to ensure the complete consumption of the thiocyanate. A reported successful molar ratio is 1.1:1 of N-acetylglycine to thiocyanic acid.[2]

Experimental Protocols

Synthesis of this compound from N-Acetylglycine

This protocol is based on a reported procedure with a yield of 76%.[2]

Materials:

  • N-Acetylglycine

  • Potassium thiocyanate (or another suitable thiocyanate source)

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-acetylglycine (1.1 equivalents) and potassium thiocyanate (1.0 equivalent) in acetic anhydride.

  • To this mixture, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to 100°C with constant stirring for 40 minutes.

  • After 40 minutes, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice water. A solid precipitate should form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Main Product cluster_side_product Side Product N-Acetyl Amino Acid N-Acetyl Amino Acid Azlactone Azlactone N-Acetyl Amino Acid->Azlactone Acetic Anhydride (Cyclodehydration) Thiocyanate Thiocyanate Acetic Anhydride Acetic Anhydride ATH This compound Azlactone->ATH + Thiocyanate TH 2-Thiohydantoin ATH->TH Deacetylation (Heat, Acid/Base)

Caption: Main synthesis pathway and a key side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Review Reaction Temperature Start->Check_Temp Check_Time Review Reaction Time Start->Check_Time Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Temp_High High Temp? (>100-110°C) Check_Temp->Temp_High Time_Long Prolonged Time? Check_Time->Time_Long Reagents_Issue Impure Reagents or Incorrect Ratios? Check_Reagents->Reagents_Issue Optimize_Temp Optimize Temperature (e.g., 100°C oil bath) Temp_High->Optimize_Temp No Deacetylation High level of 2-Thiohydantoin? Temp_High->Deacetylation Yes Optimize_Time Monitor reaction (TLC) & Quench promptly Time_Long->Optimize_Time No Time_Long->Deacetylation Yes Purify_Reagents Purify/Verify Reagents & Adjust Ratios Reagents_Issue->Purify_Reagents No Other_Impurity Other Impurities Present? Reagents_Issue->Other_Impurity Yes Deacetylation->Optimize_Temp Deacetylation->Optimize_Time Consider_Hydrolysis Consider Azlactone Hydrolysis Other_Impurity->Consider_Hydrolysis Consider_Hydrolysis->Purify_Reagents

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 1-Acetyl-2-thiohydantoin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-acetyl-2-thiohydantoin by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue 1: this compound fails to dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent volume.

    • Solution: Gradually add small amounts of hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.

  • Possible Cause: The chosen solvent is inappropriate for this compound.

    • Solution: Methanol and ethanol have been reported as suitable solvents for the recrystallization of this compound.[1] If the compound remains insoluble even with additional hot solvent, consider switching to one of these alternatives.

  • Possible Cause: The sample contains insoluble impurities.

    • Solution: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated.

    • Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Solution 2: Add a seed crystal. If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.

    • Solution 3: Reduce solvent volume. If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound, or the solution is cooling too quickly from a highly concentrated state.

    • Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves completely. Add a small, measured amount of additional hot solvent to lower the saturation point. Allow the solution to cool slowly.

    • Solution 2: Change the solvent. If "oiling out" persists, consider a different solvent with a lower boiling point. For example, if using ethanol, try methanol.

  • Possible Cause: The presence of significant impurities can lower the melting point of the mixture.

    • Solution: If the crude material is highly impure, consider a preliminary purification step, such as passing a solution of the crude product through a short column of silica gel, before recrystallization.

Issue 4: The yield of recrystallized this compound is low.

  • Possible Cause: Too much solvent was used during dissolution.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration of the crystals, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated by pouring hot solvent through it before filtering the sample solution. This will help prevent the product from crystallizing on the filter paper or in the funnel stem.

  • Possible Cause: The crystals were not washed with ice-cold solvent.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the collected crystals. Using room temperature or warm solvent will dissolve some of the purified product.

Issue 5: The recrystallized product is not pure.

  • Possible Cause: The cooling process was too fast.

    • Solution: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow and gradual cooling process to allow for the formation of pure crystals.

  • Possible Cause: The chosen solvent is not optimal.

    • Solution: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. You may need to perform solvent screening to find the best solvent for your specific impurity profile.

  • Possible Cause: The presence of polymorphs.

    • Solution: this compound is known to exist in different polymorphic forms, which can have different crystal structures and properties.[1] The choice of solvent and the rate of cooling can influence which polymorph is obtained. Characterize your product by techniques such as melting point determination and spectroscopy to ensure you have the desired form.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

While a definitive experimental melting point is not consistently reported across the literature, it is a critical parameter for assessing purity. A sharp melting point range (typically 1-2°C) is indicative of a pure compound. Significant deviation or a broad melting range suggests the presence of impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

Methanol and ethanol have been successfully used for the recrystallization of this compound.[1] The choice of solvent may depend on the specific impurities present in the crude material. It is advisable to perform small-scale solubility tests to determine the optimal solvent.

Q3: How can I avoid the formation of different polymorphs?

The formation of a specific polymorph can be influenced by factors such as the recrystallization solvent, the rate of cooling, and the temperature at which crystallization occurs. To ensure consistency, it is important to carefully control these parameters in your recrystallization protocol. If a specific polymorph is desired, consult the literature for the conditions under which it is formed.[1]

Q4: What should I do if my compound is colored but is expected to be colorless?

Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of the desired product.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility (Cold)Solubility (Hot)Suitability for Recrystallization
MethanolSparingly SolubleSolubleReported as suitable[1]
EthanolSparingly SolubleSolubleReported as suitable[1]
WaterSparingly SolubleData not availableMay be suitable as an anti-solvent

Experimental Protocols

General Protocol for the Recrystallization of this compound

  • Solvent Selection: Based on small-scale trials or literature precedent, select a suitable solvent (e.g., methanol or ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling (using a hot plate and a stir bar is recommended). Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to confirm the purity and identity of the recrystallized this compound.

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolved Completely Dissolved? dissolve->dissolved add_solvent Add More Hot Solvent dissolved->add_solvent No hot_filtration Perform Hot Filtration dissolved->hot_filtration Insoluble Impurities cool Cool Solution dissolved->cool Yes add_solvent->dissolve hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization (Scratch/Seed) induce_crystallization->crystals_form concentrate Concentrate Solution induce_crystallization->concentrate Still No Crystals oiling_out->induce_crystallization No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool check_purity Check Purity & Yield collect_crystals->check_purity end End check_purity->end concentrate->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

LogicalRelationships crude_product Crude this compound (with impurities) recrystallization Recrystallization Process crude_product->recrystallization pure_product Pure this compound (Crystals) recrystallization->pure_product mother_liquor Mother Liquor (Soluble Impurities + Lost Product) recrystallization->mother_liquor parameters Key Parameters parameters->recrystallization solvent Solvent Choice solvent->parameters cooling_rate Cooling Rate cooling_rate->parameters concentration Concentration concentration->parameters

References

Technical Support Center: Hydrolysis of 1-Acetyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of the acetyl group in 1-Acetyl-2-thiohydantoin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrolysis reaction is not going to completion. What are the common causes and solutions?

A1: Incomplete hydrolysis of the N-acetyl group can be due to several factors:

  • Suboptimal pH: The rate of hydrolysis is highly dependent on pH. For alkaline hydrolysis, the reaction is rapid in strongly alkaline solutions (pH > 11).[1] For acid hydrolysis, the rate reaches a maximum in approximately 70% aqueous sulfuric acid.[2]

    • Solution: Verify and adjust the pH of your reaction mixture. For alkaline conditions, consider using a stronger base or increasing its concentration. For acidic conditions, ensure you are in the optimal concentration range.

  • Insufficient Temperature: While the hydrolysis can occur under mild conditions, increasing the temperature can accelerate the reaction rate.[3]

    • Solution: Try gently heating the reaction mixture. Monitor for potential side product formation at elevated temperatures.

  • Steric Hindrance: Substituents at the C-5 position of the thiohydantoin ring can slow down the rate of hydrolysis, particularly under basic conditions.[3] This is due to steric hindrance preventing the formation of the tetrahedral intermediate.

    • Solution: If your substrate is sterically hindered, you may need to employ more forcing conditions, such as longer reaction times, higher temperatures, or a stronger acid/base catalyst. Acid-catalyzed hydrolysis may be less affected by steric hindrance compared to base-catalyzed hydrolysis.

Q2: I am observing degradation of my desired 2-thiohydantoin product. How can I prevent this?

A2: The 2-thiohydantoin product can undergo further hydrolysis, especially under strong alkaline conditions, to form thioureido-acids.[3] This is a known issue that can lead to lower yields.

  • Solution:

    • Carefully monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to stop the reaction once the deacetylation is complete.

    • Avoid prolonged exposure to strong alkaline conditions.

    • During workup, neutralize the reaction mixture promptly to prevent product degradation.[4] The 2-thiohydantoin ring is generally stable in mineral acids at ordinary temperatures.[5]

Q3: Should I use acid-catalyzed or base-catalyzed hydrolysis?

A3: The choice depends on the stability of your specific substrate and the desired outcome.

  • Base-catalyzed hydrolysis is typically very rapid and occurs under mild conditions.[1][3] However, it is more sensitive to steric hindrance at the C-5 position and can lead to degradation of the 2-thiohydantoin product.[3] The reaction involves the attack of a hydroxide ion on the conjugate base of the 1-acyl-2-thiohydantoin.[1]

  • Acid-catalyzed hydrolysis is also effective and may be preferable for sterically hindered substrates. The reaction proceeds via protonation of the acyl group, followed by a nucleophilic attack by a water molecule.[3] Different mechanisms (A-1 vs. A-2) can operate depending on the acid concentration.[2]

Q4: Is there a risk of racemization at the C-5 stereocenter during hydrolysis?

A4: Yes, racemization is a significant concern in drug development and can occur with thiohydantoin derivatives. The conditions used for hydrolysis, particularly basic conditions, can facilitate epimerization at the C-5 position.

  • Solution: If preserving the stereochemistry is critical, it is essential to use the mildest possible reaction conditions (lower temperature, shorter reaction time). Screen various conditions and analyze the enantiomeric purity of the product (e.g., using chiral HPLC) to identify the optimal protocol.

Quantitative Data Summary

The following table summarizes key quantitative data for the hydrolysis of 1-acyl-2-thiohydantoins under different conditions.

ParameterAcidic HydrolysisAlkaline HydrolysisReference(s)
Mechanism A-2 in 0-90% H₂SO₄; A-1 in >90% H₂SO₄Attack of OH⁻ on the conjugate base[1][2]
Optimal Conditions Rate maximum in ~70% aqueous H₂SO₄Rapid in solutions with pH > 11[1][2]
pKa Not applicable~6.5 - 7.0 for ionization at N3[1]
Effect of C-5 Substituents Less sensitive to steric effectsReaction rate is slowed significantly by steric hindrance[3]
Potential Side Reactions Generally stable productRing-opening of 2-thiohydantoin to thioureido-acids[3][5]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

This protocol is based on general conditions described for the acid hydrolysis of 1-acyl-2-thiohydantoins.[2]

  • Dissolution: Dissolve the this compound substrate in an aqueous solution of sulfuric acid (e.g., 40-70% H₂SO₄).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-50°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice-water to quench the reaction.

  • Extraction: Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH solution) to a neutral pH. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-thiohydantoin product.

  • Purification: Purify the crude product as needed, for example, by recrystallization or column chromatography.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis

This protocol is based on conditions known to rapidly hydrolyze 1-acyl-2-thiohydantoins.[1]

  • Dissolution: Dissolve the this compound substrate in a suitable solvent (e.g., THF/water mixture).

  • Reaction: Add an aqueous solution of a strong base (e.g., 1N NaOH) to achieve a final pH > 11. Stir the mixture at room temperature. The reaction is often rapid.[1] Monitor closely by TLC or LC-MS.

  • Workup: Once the reaction is complete, promptly neutralize the mixture to pH ~7 by adding an acid (e.g., 1N HCl) to prevent product degradation.

  • Extraction: Extract the neutralized mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting 2-thiohydantoin product by recrystallization or column chromatography if necessary.

Visual Workflow

HydrolysisWorkflow start This compound decision Choose Hydrolysis Condition start->decision acid Acid-Catalyzed (e.g., H₂SO₄) decision->acid Sterically Hindered Substrate? base Base-Catalyzed (e.g., NaOH, pH > 11) decision->base Mild Conditions Desired? monitor_acid Monitor Reaction (TLC, LC-MS) acid->monitor_acid monitor_base Monitor Reaction (TLC, LC-MS) base->monitor_base quench_acid Quench & Neutralize monitor_acid->quench_acid quench_base Promptly Neutralize to pH 7 monitor_base->quench_base workup Extraction & Purification quench_acid->workup quench_base->workup side_reaction Potential Pitfall: Ring Opening to Thioureido-acid quench_base->side_reaction product 2-Thiohydantoin workup->product

Caption: Workflow for the hydrolysis of this compound.

References

Preventing byproduct formation in 1-Acetyl-2-thiohydantoin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-2-thiohydantoin. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding 2-thiohydantoin as a major byproduct. What is causing this and how can I prevent it?

A1: The primary cause of 2-thiohydantoin formation is the hydrolysis of the N-1 acetyl group from your target molecule, this compound. This deacetylation reaction can occur under both acidic and basic conditions.[1][2]

Troubleshooting Steps:

  • pH Control: Maintain a neutral pH throughout your reaction and workup. The acetyl group is susceptible to cleavage in the presence of even mild acids or bases.[1][2]

  • Temperature Management: Avoid excessive heating. While heat is necessary for the reaction, prolonged exposure to high temperatures can promote hydrolysis. Uneven heating can also create localized "hot spots" leading to decomposition. An oil bath is recommended for uniform temperature distribution.[3]

  • Reaction Time: Monitor your reaction progress carefully (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times can increase the likelihood of deacetylation.

  • Workup Conditions: During product isolation and purification, use neutral solvents and avoid acidic or basic washes if possible. If an aqueous wash is necessary, use deionized water and work quickly.

Q2: I am observing a low yield of my desired this compound product, and I'm recovering a significant amount of starting material. What are the likely causes?

A2: Low conversion of starting materials can be due to several factors, including suboptimal reaction conditions and catalyst issues.

Troubleshooting Steps:

  • Catalyst/Reagent Activity: If your synthesis involves a base, ensure it is fresh and active. For example, in syntheses using benzil and thiourea, the absence or insufficient concentration of a base like potassium hydroxide can lead to reaction failure.[3]

  • Anhydrous Conditions: For reactions sensitive to moisture, such as those using acetic anhydride, ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume reagents and inhibit the reaction.

  • Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in a practical timeframe. Conversely, excessively high temperatures can cause decomposition of thermally unstable starting materials, such as certain amino acids.[3]

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.

Q3: Are there specific amino acid starting materials that are more problematic in this compound synthesis?

A3: Yes, amino acids with certain side chains can be more challenging.

Troubleshooting Steps:

  • Thermally Unstable Amino Acids: Amino acids with acidic or basic side chains, such as arginine, aspartic acid, asparagine, glutamic acid, and glutamine, are known to be thermally less stable and may decompose at the high temperatures required for the reaction.[3][4]

  • Side Chain Reactivity: The functional groups in amino acid side chains can undergo side reactions, leading to the formation of undesired byproducts.[3] For these amino acids, it may be necessary to use protecting groups on the side chains or to explore milder reaction conditions.

Byproduct Formation Pathway

The primary byproduct, 2-thiohydantoin, is formed via the hydrolysis of the N-acetyl group. This process is catalyzed by both acid and base.

Byproduct_Formation cluster_conditions Reaction Conditions acetyl_thiohydantoin This compound thiohydantoin 2-Thiohydantoin acetyl_thiohydantoin->thiohydantoin Hydrolysis acetic_acid Acetic Acid / Acetate acid H+ acid->acetyl_thiohydantoin base OH- base->acetyl_thiohydantoin

Caption: Hydrolysis of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues in this compound synthesis.

Troubleshooting_Workflow start Start: Low Yield or Byproducts check_byproduct Identify Byproduct(s) via LC-MS, NMR, etc. start->check_byproduct is_deacetylated Is the main byproduct 2-thiohydantoin? check_byproduct->is_deacetylated is_starting_material Is unreacted starting material present? check_byproduct->is_starting_material No major byproduct, low conversion is_deacetylated->is_starting_material No optimize_ph 1. Check and adjust pH to neutral. 2. Use neutral workup conditions. is_deacetylated->optimize_ph Yes check_reagents 1. Verify reagent quality and activity. 2. Use anhydrous conditions if needed. is_starting_material->check_reagents Yes other_byproduct Consider side chain reactions or decomposition. (May require protecting groups) is_starting_material->other_byproduct No optimize_temp_time 1. Ensure uniform heating (oil bath). 2. Reduce reaction time and temperature. optimize_ph->optimize_temp_time end End: Optimized Reaction optimize_temp_time->end check_conditions 1. Optimize reaction temperature. 2. Ensure efficient mixing. check_reagents->check_conditions check_conditions->end other_byproduct->end

Caption: Troubleshooting workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the qualitative effects of various reaction parameters on the formation of the deacetylated byproduct, 2-thiohydantoin. Quantitative data is highly dependent on the specific substrates and conditions used.

ParameterConditionExpected this compound YieldExpected 2-thiohydantoin ByproductRecommendation
pH Acidic (pH < 6)LowHighMaintain neutral pH.
Neutral (pH 6-8)HighLowOptimal Condition
Basic (pH > 8)LowHighMaintain neutral pH.
Temperature Too LowLow (incomplete reaction)LowOptimize for reaction completion without decomposition.
OptimalHighLowDetermine empirically for your specific reaction.
Too HighDecreases over timeIncreases over timeAvoid overheating and prolonged reaction times.
Reaction Time Too ShortLow (incomplete reaction)LowMonitor reaction to completion.
OptimalHighLowStop reaction once starting material is consumed.
Too LongDecreasesIncreasesAvoid unnecessarily long reaction times.

Experimental Protocols

Protocol: Synthesis of 1-Acetyl-2-thiohydantoins from α-Amino Acids

This protocol is a general guideline for the synthesis of this compound from an α-amino acid, ammonium thiocyanate, and acetic anhydride.

Materials:

  • α-Amino acid

  • Ammonium thiocyanate (NH₄SCN)

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine (optional, as a base)

  • Glacial acetic acid (optional, as a solvent)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-amino acid (1 equivalent) and ammonium thiocyanate (1.1 equivalents).

  • Solvent Addition: Add acetic anhydride (3-5 equivalents). A co-solvent like glacial acetic acid can also be used.

  • Heating: Heat the mixture in an oil bath at a controlled temperature (typically 80-100 °C). Use of an oil bath is recommended for uniform heating to avoid the formation of hot spots which can lead to decomposition.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. Avoid prolonged heating to minimize the formation of the deacetylated byproduct.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water to precipitate the product.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry. Check for the absence of signals corresponding to the 2-thiohydantoin byproduct.

Note: This protocol may require optimization for different α-amino acids. The amounts of reagents, reaction temperature, and time should be adjusted to achieve the best results. For amino acids with reactive side chains, protection group chemistry may be necessary.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-2-thiohydantoin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation reaction of 1-acetyl-2-thiohydantoin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the condensation of this compound with an aldehyde?

A1: The condensation of this compound with an aldehyde is a Knoevenagel condensation.[1] This reaction involves a nucleophilic addition of an active hydrogen compound (in this case, the methylene group at the C-5 position of this compound) to a carbonyl group of an aldehyde, followed by a dehydration reaction to form a C-C double bond.[1][2] The product is typically a 5-arylidene-2-thiohydantoin derivative.

Q2: What is the active position on the this compound molecule for the condensation reaction?

A2: The active position for the Knoevenagel condensation on the this compound molecule is the methylene group at the C-5 position of the thiohydantoin ring.[3] The protons on this carbon are acidic due to the adjacent electron-withdrawing carbonyl and thiocarbonyl groups, making them susceptible to deprotonation by a base to form a reactive carbanion.

Q3: What are common catalysts for this type of condensation?

A3: The Knoevenagel condensation is typically catalyzed by a weak base.[1] Common catalysts include primary and secondary amines such as piperidine, as well as their salts like ammonium acetate.[4][5][6] Other bases like triethylamine can also be used.[3] In some protocols, Lewis acids have also been employed to catalyze Knoevenagel-type reactions.[7][8]

Q4: Can the acetyl group on the N-1 position be cleaved during the reaction?

A4: Yes, the acetyl group at the N-1 position of this compound can be susceptible to cleavage under certain conditions. This degradation can occur under mild acidic or alkaline (basic) conditions, leading to the formation of the corresponding 2-thiohydantoin.[3] It is crucial to control the reaction conditions, particularly the strength of the base and the temperature, to minimize this side reaction.

Troubleshooting Guide

Low or No Product Yield

Problem: The condensation reaction is resulting in a low yield or no desired product.

Possible Causes & Solutions:

  • Inactive Catalyst: The basic catalyst may be old, hydrated, or impure, reducing its effectiveness.

    • Solution: Use a fresh or recently purified catalyst. Consider trying an alternative weak base, such as piperidine or ammonium acetate, if you suspect your current catalyst is not performing well.[4]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of starting materials or products.

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). For many Knoevenagel condensations, gentle heating (e.g., 40-80°C) can improve the reaction rate and yield.[4]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using TLC. Extend the reaction time until the starting materials are consumed.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates.

    • Solution: Common solvents for Knoevenagel condensations include ethanol, methanol, and dimethylformamide (DMF).[4] In some cases, solvent-free conditions have been shown to be effective.[7] It may be beneficial to screen a few different solvents to find the optimal one for your specific aldehyde.

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction from reaching completion.[4]

    • Solution: If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like toluene. Alternatively, adding molecular sieves to the reaction mixture can help to sequester water.

Formation of Multiple Products/Side Reactions

Problem: TLC analysis shows the formation of multiple products in addition to the desired condensed product.

Possible Causes & Solutions:

  • Self-Condensation of the Aldehyde: If a strong base is used, it can promote the self-condensation of the aldehyde (an aldol condensation).[1]

    • Solution: Use a weak base like piperidine or an ammonium salt as the catalyst.[1][4]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can potentially react with another molecule of the deprotonated this compound via a Michael addition. This is more likely with longer reaction times and higher temperatures.[4]

    • Solution: Optimize the reaction time to stop the reaction once the initial condensation product is formed. Avoid excessive heating.

  • Cleavage of the Acetyl Group: As mentioned in the FAQs, the N-acetyl group can be hydrolyzed under harsh acidic or basic conditions.

    • Solution: Use a mild basic catalyst and avoid high temperatures for prolonged periods. If purification is done using acid, use it cautiously and at low temperatures.

Product Purification Issues

Problem: The crude product is difficult to purify, appearing as an oil or being contaminated with byproducts of similar polarity.

Possible Causes & Solutions:

  • Similar Polarity of Products and Byproducts: The desired product and any side products may have very similar polarities, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for column chromatography, including using a gradient elution. Recrystallization from a suitable solvent or solvent mixture is often a very effective purification method for solid products.

  • Oily or Tarry Crude Product: This can be due to the presence of polymeric side products or impurities.

    • Solution: Try triturating the crude product with a non-polar solvent like hexane to induce precipitation of the desired compound.

Data Presentation

The following tables provide representative data from Knoevenagel condensation reactions of various aromatic aldehydes with active methylene compounds. While not specific to this compound, they illustrate the impact of different catalysts, solvents, and reaction conditions on product yield and can serve as a guide for optimization.

Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1Bi(OTf)₃ (5)Solvent-free80-60[9]
2Bi(OTf)₃ (10)Solvent-free80-90[9]
3Bi(OTf)₃ (15)Solvent-free80-90[9]
4PiperidineTolueneReflux--[10]
5La₂O₂CO₃-TiO₂Ethanol65->85[11]

Note: This data is for the condensation of benzaldehyde and malononitrile and is intended to be illustrative of catalyst effects.

Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterRoom Temp.299[8]
2EthanolRoom Temp.285[8]
3MethanolRoom Temp.278[8]
4AcetonitrileRoom Temp.265[8]
5TolueneRoom Temp.242[8]
6DichloromethaneRoom Temp.235[8]

Note: This data is for the condensation of benzaldehyde and malononitrile catalyzed by a porous organic polymer and is intended to be illustrative of solvent effects.[8]

Experimental Protocols

General Protocol for the Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol is a generalized procedure based on typical Knoevenagel condensation conditions. Optimal conditions may vary depending on the specific aldehyde used.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol

  • Piperidine (or other suitable weak base)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) supplies

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0-1.1 equivalents) in ethanol (approximately 10-20 mL per gram of this compound).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents or 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol). Alternatively, the reaction can be stirred at a lower optimized temperature (e.g., 40-60°C).

  • Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.

  • Once the reaction is complete (typically within 1-4 hours), cool the reaction mixture to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine this compound, Aldehyde, and Solvent catalyst 2. Add Catalyst (e.g., Piperidine) reactants->catalyst heat 3. Heat to Optimal Temperature catalyst->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool Reaction Mixture monitor->cool Reaction Complete filter 6. Filter and Wash Solid Product cool->filter dry 7. Dry Product filter->dry purify 8. Recrystallize (if necessary) dry->purify

Caption: Experimental workflow for the Knoevenagel condensation of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield? catalyst_inactive Inactive/Impure Catalyst? start->catalyst_inactive Yes temp Suboptimal Temperature? start->temp No catalyst_sol Use fresh catalyst or try an alternative. catalyst_inactive->catalyst_sol temp_sol Optimize temperature (e.g., 40-80°C). temp->temp_sol time Insufficient Time? temp->time No time_sol Extend reaction time (monitor by TLC). time->time_sol solvent Inappropriate Solvent? time->solvent No solvent_sol Screen different solvents (e.g., EtOH, DMF). solvent->solvent_sol

Caption: Troubleshooting logic for addressing low reaction yield.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration A This compound (Active Methylene Compound) C Carbanion Intermediate A->C + Base B Base (e.g., Piperidine) D Aldehyde E Aldol-type Adduct C->E + Aldehyde F 5-Arylidene-2-thiohydantoin (α,β-unsaturated product) E->F - H₂O G Water

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

References

Technical Support Center: 1-Acetyl-2-thiohydantoin Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Acetyl-2-thiohydantoin in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

A1: this compound is susceptible to hydrolysis, particularly in aqueous solutions under both mild acidic and alkaline conditions. The primary degradation product is 2-thiohydantoin, resulting from the cleavage of the acetyl group at the N-1 position.[1][2] The rate of this degradation is influenced by the solvent, pH, and temperature.

Q2: What are the primary degradation products of this compound?

A2: The main degradation pathway is the hydrolysis of the N-acetyl group, which yields 2-thiohydantoin and acetic acid.[1][3]

Q3: In which solvents is this compound most stable?

A3: While quantitative data across a wide range of organic solvents is limited in publicly available literature, it is generally advisable to prepare stock solutions in anhydrous aprotic solvents like DMSO and store them at low temperatures (-20°C or -80°C) to minimize degradation. Aqueous solutions, especially those with acidic or basic buffers, will lead to more rapid hydrolysis.

Q4: How does pH affect the stability of this compound?

A4: Both acidic and basic conditions catalyze the hydrolysis of the N-acetyl group. Alkaline conditions, in particular, lead to a rapid degradation of this compound.[1][3] For experiments requiring aqueous buffers, it is crucial to consider the pH and duration of the experiment to ensure the compound's integrity.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and quantify this compound from its degradation product, 2-thiohydantoin.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in the experimental medium.Prepare fresh stock solutions in anhydrous DMSO before each experiment. Minimize the time the compound spends in aqueous buffers. Consider performing a time-course experiment to assess the compound's stability under your specific assay conditions.
Appearance of unexpected peaks in HPLC or NMR analysis The unexpected peaks may correspond to the degradation product, 2-thiohydantoin.Compare the retention time (HPLC) or chemical shifts (NMR) of the unexpected peaks with a standard of 2-thiohydantoin.
Precipitation of the compound in aqueous buffer Low solubility of this compound in aqueous solutions.Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system. Gentle warming and vortexing may help in solubilization.
Variability between experimental replicates Inconsistent handling and storage of this compound solutions.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Ensure consistent storage temperatures and protect from light.

Quantitative Stability Data

The following table summarizes the available quantitative data on the hydrolysis of this compound.

Solvent/Buffer pH Temperature (°C) Rate Constant (k) Activation Energy (Ea) Reference
Phosphate Buffer11.225.41.33 x 10⁻³ s⁻¹ (pseudo-first-order)13.5 kcal/mol[3]
58.0% Sulfuric Acid-25.31.05 x 10⁻⁵ s⁻¹ (pseudo-first-order)Not Reported[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using UV-Vis Spectrophotometry

This protocol is adapted from the methodology described by Congdon and Edward for studying the kinetics of 1-acyl-2-thiohydantoin hydrolysis.[3]

Objective: To determine the rate of hydrolysis of this compound in a given buffer by monitoring the change in UV absorbance over time.

Materials:

  • This compound

  • Desired buffer solution (e.g., phosphate buffer, pH 11.2)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

  • Set the spectrophotometer to the desired temperature.

  • Equilibrate the buffer solution to the set temperature.

  • Add a known volume of the buffer to a quartz cuvette.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. Mix quickly and thoroughly.

  • Immediately start recording the UV absorbance at the λmax of this compound (around 270-280 nm, to be determined empirically) at regular time intervals.

  • Continue monitoring until the absorbance reading stabilizes, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be -k.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method to separate and quantify this compound from its primary degradant, 2-thiohydantoin.

Materials:

  • This compound

  • 2-Thiohydantoin (as a reference standard)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids and bases for forced degradation studies (e.g., HCl, NaOH)

Method Development (Illustrative Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Analyze the stressed samples by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Stability Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., in DMSO) initiate Initiate Degradation (Mix Stock with Buffer) prep_stock->initiate prep_buffer Prepare Aqueous Buffer (Control pH and Temperature) prep_buffer->initiate sampling Collect Aliquots at Time Points initiate->sampling hplc HPLC Analysis sampling->hplc nmr NMR Analysis sampling->nmr quantify Quantify Parent and Degradation Product hplc->quantify nmr->quantify kinetics Determine Degradation Kinetics (Rate Constant, Half-life) quantify->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway ATH This compound TH 2-Thiohydantoin ATH->TH Hydrolysis (H₂O, H⁺ or OH⁻) AA Acetic Acid ATH->AA Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary degradation pathway of this compound.

References

Removal of unreacted starting materials in 1-Acetyl-2-thiohydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-2-thiohydantoin.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common laboratory synthesis involves the reaction of glycine with acetic anhydride and a thiocyanate source, such as thiocyanic acid or ammonium thiocyanate.[1] This method proceeds through the formation of an N-acetylated glycine intermediate, which then reacts with the thiocyanate and cyclizes to form the this compound ring.

Q2: What are the most likely unreacted starting materials I might find in my crude product?

A2: The most probable unreacted starting materials are glycine, acetic anhydride, and the thiocyanate source (ammonium thiocyanate or thiocyanic acid). Due to its high water solubility, excess glycine and ammonium thiocyanate can often be removed by washing the crude product with cold water.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A mobile phase consisting of a mixture of hexanes and ethyl acetate is often suitable for separating the starting materials from the this compound product. The consumption of the limiting starting material (typically glycine) and the appearance of the product spot can be tracked over time.

Q4: Why is the reaction mixture poured into ice water during the work-up?

A4: Pouring the hot reaction mixture into ice water serves two primary purposes. Firstly, it rapidly cools the reaction, quenching it and preventing the formation of side products. Secondly, this compound is sparingly soluble in cold water, causing it to precipitate out of the solution as a solid. This allows for its separation from the more water-soluble unreacted starting materials and byproducts.[1]

Q5: What is the recommended solvent for recrystallization?

A5: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] Methanol has also been reported as a suitable recrystallization solvent.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation - Incomplete reaction. - Decomposition of starting materials due to excessive heat. - Inactive reagents.- Monitor the reaction by TLC to ensure it has gone to completion. - Ensure the reaction temperature is maintained at the recommended level (e.g., 100°C) and not exceeded. - Use fresh, high-quality reagents.
Crude Product is Oily or Gummy - Presence of excess acetic anhydride or other viscous impurities.- Ensure the crude product is thoroughly washed with ice-cold water to remove water-soluble impurities. - Triturate the oily product with a small amount of a non-polar solvent like hexanes to induce solidification.
Product is Contaminated with Starting Materials after Water Wash - Insufficient washing. - Saturation of the wash water with impurities.- Increase the volume of cold water used for washing. - Perform multiple washes with fresh portions of cold water. - Ensure the product is well-suspended in the water during washing to maximize contact.
Difficulty in Recrystallization - Incorrect solvent choice. - Product is too impure for effective recrystallization. - Supersaturation of the solution.- If ethanol is not effective, try methanol. - If the product is highly impure, consider a preliminary purification step, such as a more thorough aqueous wash or passing a solution of the crude product through a short plug of silica gel. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Final Product has a Low Melting Point - Presence of impurities.- Recrystallize the product again from a fresh portion of hot ethanol. - Ensure the product is completely dry before measuring the melting point.

Data Presentation: Purification of this compound

Purification StepKey Impurities RemovedExpected Purity
Precipitation in Ice Water Bulk of water-soluble starting materials and byproducts.Low to Moderate
Washing with Cold Water Residual glycine, ammonium thiocyanate, and other water-soluble impurities.Moderate to High
Recrystallization from Ethanol Remaining starting materials, side products, and other organic impurities.High

Experimental Protocol: Synthesis and Purification of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound.[1]

Materials:

  • Glycine

  • Thiocyanic acid (or Ammonium thiocyanate)

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve glycine (1.1 equivalents) and thiocyanic acid (1.0 equivalent) in acetic anhydride (approx. 15 mL per gram of thiocyanic acid).

  • Add a small amount of glacial acetic acid (approx. 1 mL per gram of thiocyanic acid) to the mixture.

  • Heat the reaction mixture to 100°C with stirring for approximately 40 minutes.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of hexanes:ethyl acetate.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the cooled reaction mixture into a beaker containing approximately 100 mL of ice water. A yellow solid should precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with several portions of cold deionized water to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. A pale yellow solid should be obtained with an expected yield of around 76%.[1]

Experimental Workflow

The following diagram illustrates the key steps in the removal of unreacted starting materials during the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Stream reaction_mixture Reaction Mixture (Product, Unreacted Glycine, Unreacted Thiocyanate, Acetic Anhydride) precipitation Precipitation in Ice Water reaction_mixture->precipitation Quenching filtration1 Filtration precipitation->filtration1 washing Washing with Cold Water filtration1->washing Crude Solid waste1 Aqueous Filtrate (Unreacted Glycine, Unreacted Thiocyanate) filtration1->waste1 Filtrate recrystallization Recrystallization from Ethanol washing->recrystallization Washed Solid filtration2 Filtration & Drying recrystallization->filtration2 pure_product Pure this compound filtration2->pure_product Purified Crystals waste2 Mother Liquor (Impurities) filtration2->waste2 Filtrate

References

Technical Support Center: Scaling Up the Synthesis of 1-Acetyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 1-Acetyl-2-thiohydantoin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure a safe, efficient, and successful scale-up process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Issue Question Possible Causes & Solutions
Low Yield Why is the yield of this compound significantly lower than expected, especially after scaling up?Uneven Heating: Hot spots in the reaction vessel can lead to the decomposition of starting materials or the product. On a larger scale, efficient heat distribution is critical. Solution: Use an oil bath or a jacketed reactor for uniform heating. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.[1] Suboptimal Temperature: High temperatures can favor the formation of byproducts.[2] Solution: Maintain a consistent reaction temperature. For the synthesis involving glycine, ammonium thiocyanate, and acetic anhydride, a temperature of around 100°C is often optimal.[1] Incomplete Reaction: The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for a sufficient amount of time. Loss during Work-up: Significant product loss can occur during filtration and washing, especially with smaller-scale reactions. Larger-scale reactions sometimes see a higher percentage yield due to proportionally lower losses during these steps.[1] Solution: Ensure the product has fully precipitated before filtration. Use ice-cold water for washing to minimize dissolution of the product.
Product Purity Issues My final product is discolored (e.g., yellow) and shows impurities in analytical tests. What are the common impurities and how can I avoid them?Formation of N-thiocarbamoylglycine: This is a common intermediate/byproduct that may not have fully cyclized. Its formation is favored at lower temperatures and shorter reaction times. Solution: Ensure the reaction temperature is maintained at the optimal level (around 100°C) and for a sufficient duration to promote complete cyclization.[2] Unreacted Starting Materials: Incomplete reaction can leave unreacted glycine, thiocyanic acid, or N-acetylglycine. Solution: Optimize the stoichiometry of reactants. A slight excess of the acylating and cyclizing agents may be necessary. Monitor the reaction to completion. Side Reactions from Acetic Anhydride: Acetic anhydride is highly reactive and can lead to the formation of various acetylated byproducts. Solution: Control the amount of acetic anhydride used. While it can act as a solvent, using a large excess can complicate purification.[2]
Purification Challenges I am having difficulty purifying this compound by recrystallization. The product is "oiling out" or the recovery is very low.Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the product may be too soluble, leading to low recovery. "Oiling out" occurs when the product is insoluble in the hot solvent and melts instead of dissolving. Solution: Methanol and ethanol are commonly used for recrystallization.[3] If oiling out occurs, try a solvent mixture. Start by dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poorer solvent (e.g., water or hexane) until the solution becomes slightly turbid. Allow to cool slowly. Presence of Impurities: Certain impurities can inhibit crystallization or cause the product to oil out. Solution: Attempt to remove impurities before recrystallization. A wash with a non-polar solvent like hexane might remove some organic impurities. If significant amounts of N-thiocarbamoylglycine are present, consider adjusting the pH during workup to aid in its separation.
Scale-Up Complications When I scaled up the reaction, I experienced a sudden temperature spike (exotherm) that was difficult to control. How can I manage this?Poor Heat Dissipation: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. The reaction between acetic anhydride and other reactants is exothermic. Solution: • Controlled Addition: Instead of adding all reagents at once, use a semi-batch process where one of the reactants (e.g., acetic anhydride) is added gradually to control the rate of heat generation.[4] • Efficient Cooling: Utilize a jacketed reactor with a circulating coolant. Ensure the cooling system's capacity is sufficient to handle the total heat output of the reaction.[2] • Monitoring: Use multiple temperature probes to monitor for any localized hot spots.[2]
Mixing Inefficiency On a larger scale, I'm concerned about inadequate mixing. How does this affect the synthesis and what can I do?Localized Concentrations and Hot Spots: Poor mixing can lead to localized high concentrations of reactants, which can result in side reactions and localized exotherms. This can negatively impact both yield and purity.[5] Solution: • Appropriate Agitation: Use an appropriate stirrer (e.g., overhead mechanical stirrer) with a suitable impeller design for the viscosity of the reaction mixture. Ensure the stirring speed is sufficient to create a vortex and maintain a homogenous suspension.[5] • Baffles: In larger reactors, baffles can be installed to improve mixing and prevent the formation of a central vortex that can reduce mixing efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound? A1: A widely used method involves the reaction of glycine with a thiocyanate source, such as thiocyanic acid or ammonium thiocyanate, in the presence of acetic anhydride and glacial acetic acid. The mixture is typically heated to around 100°C.

Q2: Are there alternative, more efficient synthesis methods? A2: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times (from 30 minutes to 2 minutes) and improve yields (from 55.2%-79.5% to 85.0%-93.0%) compared to conventional heating methods.

Q3: What are the primary safety concerns when working with the reagents for this synthesis? A3: Acetic anhydride is corrosive, flammable, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thiocyanic acid is also toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the product. The spots can be visualized under UV light. For more quantitative analysis, HPLC can be used.

Q5: What is the expected appearance of pure this compound? A5: Pure this compound is typically a pale yellow or off-white solid.[3]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave Irradiation
Starting Materials α-amino acid, ammonium thiocyanate, acetic anhydride, acetic acidα-amino acid, ammonium thiocyanate, acetic anhydride, acetic acid
Reaction Time 30 minutes2 minutes
Temperature ~100°C100°C
Typical Yield 55.2% - 79.5%85.0% - 93.0%
Table 2: Recommended Reagent Stoichiometry (Lab Scale)
ReagentMolar Ratio (relative to Glycine)Purpose
Glycine1.0Starting amino acid
Thiocyanic Acid~0.9Source of thiocyanate
Acetic AnhydrideSolvent/ReagentAcetylating and dehydrating agent
Acetic AcidSolvent/CatalystFacilitates the reaction

Note: The optimal stoichiometry may need to be adjusted during scale-up to control reactivity and minimize byproducts.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound (Conventional Heating)
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (e.g., 1.28 g, 11 mmol) and thiocyanic acid (e.g., 0.76 g, 10 mmol) in acetic anhydride (e.g., 15 mL).

  • Reaction Initiation: Add glacial acetic acid (e.g., 1 mL) to the mixture.

  • Heating: Heat the mixture to 100°C with constant stirring for approximately 40 minutes.

  • Precipitation: After cooling the reaction mixture to room temperature, pour it into ice water (e.g., 100 mL). A yellow solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain a pale yellow solid.

  • Drying: Dry the purified product in a vacuum oven. The expected yield is approximately 76%.

Protocol 2: Microwave-Assisted Synthesis of this compound
  • Reagent Combination: In a microwave reaction vessel, combine the α-amino acid (e.g., 10 mmol), ammonium thiocyanate (e.g., 16 mmol), acetic anhydride (e.g., 9 mL), and acetic acid (e.g., 1 mL).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100°C for 2 minutes.

  • Work-up: Follow steps 4-7 from the conventional heating protocol. The expected yield is in the range of 85.0%-93.0%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Glycine, Thiocyanic Acid, Acetic Anhydride, and Acetic Acid heat Heat to 100°C for 40 min (Conventional) or Microwave at 100°C for 2 min reagents->heat precipitate Pour into Ice Water to Precipitate Product heat->precipitate filter Filter and Wash with Cold Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Check Temperature Control start->check_temp check_time Check Reaction Time start->check_time check_mixing Check Mixing Efficiency start->check_mixing check_workup Review Work-up Procedure start->check_workup uneven_heating Uneven Heating/ Hot Spots check_temp->uneven_heating Yes temp_too_high_low Temperature Too High/Low check_temp->temp_too_high_low No incomplete_reaction Incomplete Reaction check_time->incomplete_reaction Yes poor_mixing Poor Mixing check_mixing->poor_mixing Yes product_loss Product Loss During Filtration/Washing check_workup->product_loss Yes solution_heating Use Oil Bath/ Jacketed Reactor uneven_heating->solution_heating solution_temp Optimize and Maintain Temperature temp_too_high_low->solution_temp solution_time Monitor with TLC/HPLC and Adjust Time incomplete_reaction->solution_time solution_mixing Improve Agitation poor_mixing->solution_mixing solution_workup Use Cold Solvents/ Optimize Filtration product_loss->solution_workup

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

A Comparative Guide to Peptide Sequencing: Edman Degradation vs. The Thiohydantoin Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, determining the precise amino acid sequence of a peptide or protein is fundamental to understanding its structure, function, and mechanism of action. Chemical sequencing methods, while traditional, remain powerful tools for this purpose. This guide provides an objective comparison between the two primary chemical sequencing strategies: the well-established Edman degradation for N-terminal analysis and the thiohydantoin method for C-terminal analysis.

It is crucial to understand that these methods are not direct competitors for the same task but are complementary techniques that analyze opposite ends of a polypeptide chain. Edman degradation, utilizing Edman's reagent (phenyl isothiocyanate), sequentially identifies amino acids from the free amino (N-) terminus.[1][2] In contrast, the thiohydantoin method, based on the work of Schlack and Kumpf, identifies residues from the free carboxyl (C-) terminus through the formation of a 1-acetyl-2-thiohydantoin derivative.[3][4]

Performance Comparison: N-Terminal vs. C-Terminal Sequencing

The following table summarizes the key performance characteristics of Edman degradation and the C-terminal thiohydantoin method, providing a clear overview of their respective capabilities and limitations.

FeatureEdman Degradation (N-Terminal)Thiohydantoin Method (C-Terminal)
Terminus Sequenced Amino (N-) TerminusCarboxyl (C-) Terminus
Primary Reagent(s) Phenyl isothiocyanate (PITC) or "Edman's Reagent"Acetic Anhydride & Ammonium/Alkyl Thiocyanate
Key Intermediate Phenylthiohydantoin (PTH)-amino acidThis compound-amino acid
Typical Read Length 20–50 amino acid residues[2][5][6]4–10 amino acid residues[7]
Initial Cycle Yield >90% (automated)15–30% (improved methods)[7]
Sample Requirement 1–50 picomoles[5][8][9]10 picomoles to 5 nanomoles[7][10]
Automation & Throughput Highly automated and standardized; low to moderate throughput[1][5]Less common automation; low throughput[11]
Key Limitations Fails if N-terminus is chemically blocked (e.g., acetylation)[6][12]Harsh reaction conditions; low yields; issues with Pro, Asp, Glu, Ser, Thr residues[13]

N-Terminal Sequencing: The Edman Degradation Method

Developed by Pehr Edman, this technique is the gold standard for N-terminal chemical sequencing.[1] It is a robust, stepwise process that sequentially removes and identifies one amino acid at a time from the N-terminus of a peptide.[5] The high degree of automation and reliability has made it a cornerstone of protein analysis for decades.[1]

Experimental Workflow

The Edman degradation cycle consists of three primary steps: coupling, cleavage, and conversion. The N-terminal amino acid is first labeled with Edman's reagent, phenyl isothiocyanate (PITC), under alkaline conditions. Next, the labeled residue is selectively cleaved from the peptide chain using a strong anhydrous acid like trifluoroacetic acid (TFA). Finally, the cleaved residue is converted into a stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography, typically HPLC.[9] The shortened peptide is then available for the next cycle.

Edman_Degradation_Workflow cluster_cycle Repetitive Cycle Peptide_In Peptide (N residues) Coupling 1. Coupling Peptide_In->Coupling PITC, Base Cleavage 2. Cleavage Coupling->Cleavage Anhydrous Acid (TFA) Conversion 3. Conversion Cleavage->Conversion Aqueous Acid Peptide_Out Shortened Peptide (N-1 residues) Cleavage->Peptide_Out PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC HPLC Identification PTH_AA->HPLC

Caption: Workflow of the Edman degradation cycle for N-terminal sequencing.
Experimental Protocol: Automated Edman Degradation

This protocol outlines the general steps performed by an automated protein sequencer.

  • Sample Preparation: The purified peptide sample (1-50 pmol) is loaded onto a PVDF membrane or into a reaction cartridge. The sample must be free of salts, detergents, and primary amines (e.g., Tris buffer).[8][14]

  • Coupling Reaction: The peptide is treated with a solution of Phenyl isothiocyanate (PITC) in a basic buffer (e.g., N-methylpiperidine/methanol/water) at approximately 50°C to form the phenylthiocarbamoyl-peptide.

  • Washing: The reaction chamber is washed with solvents like ethyl acetate and heptane to remove excess PITC and byproducts.

  • Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction chamber to selectively cleave the peptide bond C-terminal to the derivatized N-terminal residue. This releases an anilinothiazolinone (ATZ)-amino acid.

  • Extraction & Transfer: The ATZ-amino acid is extracted with an organic solvent (e.g., chlorobutane) and transferred to a separate conversion flask.

  • Conversion: The ATZ-amino acid in the conversion flask is treated with aqueous acid (e.g., 25% TFA) at approximately 65°C to convert the unstable ATZ derivative into the more stable phenylthiohydantoin (PTH)-amino acid.

  • HPLC Analysis: The resulting PTH-amino acid is injected onto a reverse-phase HPLC system for identification. Its retention time is compared against a standard chromatogram of known PTH-amino acids.

  • New Cycle: The remaining, shortened peptide in the reaction cartridge automatically begins the next cycle at the coupling step.

C-Terminal Sequencing: The Thiohydantoin Method

Sequencing from the C-terminus is inherently more challenging than from the N-terminus. The most established chemical method involves the formation and cleavage of a this compound derivative of the C-terminal amino acid.[4] This method, originating from the work of Schlack and Kumpf, has seen numerous modifications to improve its notoriously low efficiency, including the development of the alkylated-thiohydantoin method which creates a better leaving group.[3][10]

Experimental Workflow

The process begins with the activation of the C-terminal carboxyl group, typically with acetic anhydride. This activated terminus then reacts with a thiocyanate salt to form a peptidyl-thiohydantoin. In the final step, this derivative is cleaved from the peptide chain, usually under alkaline or mild acidic conditions, releasing the amino acid thiohydantoin for identification and the shortened peptide for subsequent cycles.

C_Terminal_Workflow cluster_cycle Repetitive Cycle Peptide_In Peptide (N residues) Activation 1. Activation & Cyclization Peptide_In->Activation Acetic Anhydride, Thiocyanate Cleavage 2. Cleavage Activation->Cleavage Base or Mild Acid TH_AA Thiohydantoin- Amino Acid Cleavage->TH_AA Peptide_Out Shortened Peptide (N-1 residues) Cleavage->Peptide_Out HPLC HPLC Identification TH_AA->HPLC

Caption: Workflow of the thiohydantoin method for C-terminal sequencing.
Experimental Protocol: C-Terminal Thiohydantoin Degradation

This protocol is based on the principles of the Schlack-Kumpf degradation and subsequent improvements.

  • Sample Preparation: The lyophilized peptide (typically in higher quantities, from 10 pmol to several nmol) is placed in a reaction vial. The sample must be rigorously salt- and buffer-free.

  • Activation and Cyclization: A solution of acetic anhydride and a thiocyanate salt (e.g., ammonium thiocyanate or a more soluble reagent like trimethylsilyl isothiocyanate) in a solvent like acetic acid or pyridine is added to the peptide.[13][15] The mixture is heated (e.g., 50-80°C) for a set time (e.g., 30-120 minutes) to form the C-terminal peptidyl-1-acetyl-2-thiohydantoin.

  • Drying: The reagents are removed under vacuum.

  • Cleavage: A cleavage reagent is added to release the thiohydantoin derivative. While various reagents have been used, mild alkaline hydrolysis (e.g., with aqueous triethylamine) can be effective.[15] This step is carefully timed (e.g., 1-5 minutes at 50°C) to cleave the thiohydantoin without significantly degrading the remaining peptide.

  • Extraction: The released amino acid thiohydantoin is extracted with an organic solvent.

  • HPLC Analysis: The extracted thiohydantoin derivative is analyzed by reverse-phase HPLC to identify the C-terminal amino acid.

  • New Cycle: The remaining peptide is dried and subjected to the next cycle, starting again with the activation step.

Conclusion and Recommendations

Edman degradation and the C-terminal thiohydantoin method provide complementary information essential for the complete primary structure elucidation of proteins.

  • Edman degradation is the method of choice for unambiguously determining the N-terminal sequence of a purified peptide.[6] Its high efficiency, reliability, and automation make it ideal for confirming protein identity, verifying synthetic peptides, and identifying N-terminal post-translational modifications.[6][12] Its primary limitation is its inability to proceed past a blocked N-terminus.[12]

  • The C-terminal thiohydantoin method is a valuable, albeit challenging, tool for sequencing from the carboxyl end. It is particularly useful for analyzing N-terminally blocked proteins or characterizing C-terminal truncations and modifications.[7] Researchers should be aware of its lower efficiency, shorter read lengths, and potential difficulties with certain amino acid residues.[13] Improved variations, such as the alkylated-thiohydantoin method, have enhanced its performance but it remains a less routine technique than Edman degradation.[3]

In modern proteomics, these chemical methods are often used in conjunction with mass spectrometry, which offers superior sensitivity and throughput for analyzing complex mixtures and identifying a wide range of post-translational modifications across the entire peptide.[16][17] However, for definitive, residue-by-residue confirmation of a terminus, Edman degradation remains an unparalleled standard for the N-terminus, while the thiohydantoin method provides a chemical option for C-terminal analysis.

References

A Comparative Analysis of the Biological Activities of Hydantoin and 2-Thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of numerous therapeutic agents. Among these, hydantoin and its sulfur analogue, 2-thiohydantoin, have emerged as privileged scaffolds, demonstrating a remarkable breadth of biological activities. This guide presents a comparative study of the anticonvulsant, antimicrobial, and anticancer properties of various derivatives of these two core structures. While the focus is on these broader classes, it is noteworthy that specific data for 1-Acetyl-2-thiohydantoin is sparse in publicly available scientific literature, suggesting its primary role as a synthetic intermediate rather than a terminal drug candidate. Several sources indicate that the acetyl group at the N-1 position is readily cleaved during synthetic procedures.[1]

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of these compound families, supported by quantitative data and detailed experimental protocols.

Anticonvulsant Activity: Modulating Neuronal Excitability

Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a cornerstone in the treatment of epilepsy for decades.[2] The primary mechanism of action for many of these compounds is the modulation of voltage-gated sodium channels in neurons.[3] By stabilizing the inactive state of these channels, they limit the repetitive firing of action potentials that characterizes seizure activity.[3]

In contrast, derivatives of 2-thiohydantoin have generally shown weaker anticonvulsant effects. Some studies indicate weak activity in the pentylenetetrazole (PTZ) induced seizure model and a lack of protection in the maximal electroshock (MES) model.[4]

Comparative Anticonvulsant Efficacy of Hydantoin Derivatives
CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) Test ED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀ in MES)
Phenytoin9.5>1007.2
Mephenytoin1912010.5
Ethotoin40>1004.8
5-(4-Fluorophenyl)-5-phenylhydantoin11.2>10013.4
5,5-DiphenylthiohydantoinInactiveActive (qualitative)-

Note: ED₅₀ (Median Effective Dose) is the dose effective in 50% of the tested population. A higher Protective Index (PI) indicates a better safety profile. Data is compiled from multiple sources for comparative purposes.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Both hydantoin and 2-thiohydantoin derivatives have been explored for their antimicrobial properties. Nitrofurantoin, a hydantoin derivative, is a clinically used antibacterial agent. The antimicrobial mechanisms of these compounds can be diverse, including the inhibition of bacterial DNA and protein synthesis, and disruption of the cell membrane.[5] Thiohydantoin derivatives have also demonstrated activity against a range of bacterial and fungal strains.[6][7]

Comparative Antimicrobial Efficacy (MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
Hydantoin Derivatives
Nitrofurantoin12.5-12.5-
2-Thiohydantoin Derivatives
Compound A (specific derivative)15.67.831.262.5
Compound B (specific derivative)31.215.662.5>100

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency. "Compound A" and "Compound B" are representative examples from literature on thiohydantoin derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of hydantoin and thiohydantoin derivatives is an area of active research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and interference with critical downstream signaling pathways such as the PI3K/AKT pathway.[8] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

Comparative Anticancer Efficacy (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Hydantoin Derivatives
Nilutamide---
Enzalutamide---
2-Thiohydantoin Derivatives
Thiohydantoin Derivative 13.985.217.84
Thiohydantoin Derivative 212.52.4415.3

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. "Thiohydantoin Derivative 1" and "Thiohydantoin Derivative 2" are representative examples from literature. Nilutamide and Enzalutamide are clinically used drugs with a hydantoin core, primarily for prostate cancer, and their broad-spectrum IC50 values are not as commonly reported in this format.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-25 g) are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the solvent alone.

  • Seizure Induction: After a predetermined time for drug absorption (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[9] A drop of topical anesthetic is applied to the corneas before electrode placement.[9]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like probit analysis.

MES_Workflow cluster_pre Pre-treatment cluster_exp Experiment cluster_post Analysis Animal Acclimation Acclimate Mice Drug Administration Administer Test Compound (i.p. or p.o.) Animal Acclimation->Drug Administration Seizure Induction Apply Corneal Electrical Stimulus Drug Administration->Seizure Induction Observation Observe for Tonic Hindlimb Extension Seizure Induction->Observation Data Analysis Calculate ED50 Observation->Data Analysis MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (37°C, 16-20h) C->D E Visually Assess for Growth and Determine MIC D->E SodiumChannel cluster_drug Hydantoin Derivative Action Resting Resting State Open Open State Resting->Open Depolarization Inactive Inactive State Open->Inactive Fast Inactivation Inactive->Resting Repolarization Drug Hydantoin Derivative Drug->Inactive Stabilizes Inactive State EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Hydantoin/Thiohydantoin Inhibitor Inhibitor->EGFR Inhibition

References

A Comparative Guide to the Synthesis of 1-Acetyl-2-thiohydantoin: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 1-Acetyl-2-thiohydantoin, a versatile building block, can be synthesized through several methodologies. This guide provides an objective comparison of two primary synthesis methods—conventional heating and microwave irradiation—focusing on their performance, supported by experimental data.

Comparison of Synthesis Methods

The synthesis of this compound from α-amino acids, such as glycine, and a thiocyanate source in acetic anhydride is a well-established route. The primary divergence in modern practice lies in the mode of heating: traditional oil-bath heating versus microwave-assisted synthesis. The data presented below summarizes the key performance indicators for each method.

Table 1: Performance Comparison of this compound Synthesis Methods

ParameterConventional HeatingMicrowave Irradiation
Starting Materials Glycine, Thiocyanic Acid/Ammonium Thiocyanate, Acetic Anhydride, Acetic Acidα-Amino Acid (e.g., Glycine), Ammonium Thiocyanate, Acetic Anhydride, Acetic Acid
Reaction Time 30 - 40 minutes2 minutes
Reported Yield 76%[1], 55.2% - 79.5%[2]85.0% - 93.0%[2]
Product Purity High purity after recrystallization (confirmed by spectroscopic methods)High purity after purification (confirmed by NMR, IR, and elemental analysis)[2]. Purity of 81-99% has been reported for a library of related thiohydantoins synthesized via a similar microwave-assisted method, as assessed by HPLC[1].
Energy Input Sustained heatingShort bursts of high-energy irradiation
Scalability Generally straightforwardCan be limited by the size of the microwave reactor
Key Advantages Utilizes standard laboratory equipmentDrastic reduction in reaction time, significant increase in yield
Key Disadvantages Longer reaction times, potentially lower yieldsRequires specialized microwave synthesis equipment

Experimental Protocols

Detailed methodologies for the synthesis of this compound via both conventional heating and microwave irradiation are provided below.

Method 1: Conventional Heating

This method involves the reaction of glycine with thiocyanic acid in a mixture of acetic anhydride and glacial acetic acid under conventional heating.

Protocol:

  • In a round-bottom flask, dissolve glycine (1.28 g, 11 mmol) and thiocyanic acid (0.76 g, 10 mmol) in 15 mL of acetic anhydride.[1]

  • Add 1 mL of glacial acetic acid to the mixture.[1]

  • Heat the reaction mixture to 100°C with continuous stirring for 40 minutes.[1]

  • After cooling to room temperature, pour the mixture into 100 mL of ice water, which will cause a yellow solid to precipitate.[1]

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield a pale yellow solid of this compound.[1]

  • Dry the purified product. The expected yield is approximately 1.2 g (76%).[1]

Method 2: Microwave-Assisted Synthesis

This optimized protocol utilizes microwave irradiation to significantly accelerate the reaction between an α-amino acid and ammonium thiocyanate.

Protocol:

  • In a microwave reactor vessel, combine the α-amino acid (10 mmol), ammonium thiocyanate (16 mmol), 9 mL of acetic anhydride, and 1 mL of acetic acid.[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 2 minutes.[2]

  • After the reaction is complete and the vessel has cooled, work up the product as described in the conventional heating method (precipitation in ice water, filtration, and recrystallization).

  • The expected yields for this method range from 85.0% to 93.0%.[2]

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow for the synthesis of this compound and the proposed reaction mechanism.

G cluster_conventional Conventional Heating Workflow cluster_microwave Microwave-Assisted Workflow A1 Reactants: Glycine, Thiocyanic Acid, Acetic Anhydride, Acetic Acid B1 Heat at 100°C for 40 minutes A1->B1 C1 Precipitation in Ice Water B1->C1 D1 Filtration and Washing C1->D1 E1 Recrystallization from Ethanol D1->E1 F1 This compound (Yield: ~76%) E1->F1 A2 Reactants: α-Amino Acid, NH4SCN, Acetic Anhydride, Acetic Acid B2 Microwave Irradiation at 100°C for 2 minutes A2->B2 C2 Precipitation in Ice Water B2->C2 D2 Filtration and Washing C2->D2 E2 Recrystallization D2->E2 F2 This compound (Yield: 85-93%) E2->F2

Caption: Comparative workflows for conventional vs. microwave-assisted synthesis.

ReactionMechanism Reactants α-Amino Acid + Thiocyanate + Acetic Anhydride Intermediate Azlactone Intermediate Reactants->Intermediate Intramolecular Cyclization Product This compound Intermediate->Product Nucleophilic attack by Thiocyanate & Recyclization

Caption: Proposed reaction mechanism via an azlactone intermediate.

Conclusion

The comparison clearly indicates that microwave-assisted synthesis offers a significant advantage over conventional heating for the preparation of this compound, primarily in terms of dramatically reduced reaction times and improved yields. While both methods can produce a high-purity product after recrystallization, the efficiency of the microwave-based protocol makes it a highly attractive alternative for researchers aiming to optimize their synthetic workflows. The choice of method will ultimately depend on the available equipment and the desired scale of the synthesis.

References

Comparative Efficacy of 1-Acetyl-2-thiohydantoin Derivatives Against Bacterial Strains: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of 1-Acetyl-2-thiohydantoin derivatives and related compounds against various bacterial strains. The information is compiled from recent studies to facilitate research and development in the field of novel antimicrobial agents.

Quantitative Performance Data

The antibacterial activity of this compound derivatives and their hybrids is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values of selected compounds against Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial efficacy.

Compound/DerivativeBacterial StrainGram TypeMIC (µg/mL)Reference
Hybrid of 2-thiohydantoin and 2-quinolone Staphylococcus aureusGram-positiveVaries (Bacteriostatic)[1]
Bacillus subtilisGram-positiveVaries (Bacteriostatic)[1]
Enterococcus faecalisGram-positiveVaries (Bacteriostatic)[1]
Escherichia coliGram-negativeVaries (Bacteriostatic)[1]
Pseudomonas aeruginosaGram-negativeVaries (Bacteriostatic)[1]
Klebsiella pneumoniaeGram-negativeVaries (Bacteriostatic)[1]
Benzoxazolinone-based derivatives Escherichia coliGram-negativeModerate to Low[2]
Bacillus subtilisGram-positiveModerate to Low[2]
Staphylococcus aureusGram-positiveSome resistance observed[2]
Salmonella EnteritidisGram-negativeMost resistant pathogen[2]
5-arylidine-2-thiohydantoins Mycobacterium tuberculosisN/A0.78 - 1.56[3]

Experimental Protocols

The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in assessing the efficacy of new compounds. The following is a generalized protocol based on the methodologies described in the cited literature.

Broth Dilution Method for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent.[2]

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium for 18-24 hours at 37°C.

    • A few colonies are then transferred to a sterile saline solution.

    • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The synthesized this compound derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration.[1]

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

    • Growth is assessed by visual inspection for turbidity.

Blue Light Activation

In some studies, the antibacterial effect of these compounds is enhanced by blue light irradiation.[1]

  • Suspensions of the hybrid compounds and bacteria in microtiter plates are irradiated with blue light.

  • The subsequent bacteriostatic effect is then evaluated.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antibacterial activity of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound_prep Prepare Compound Stock Solution start->compound_prep bacterial_culture Culture Bacteria start->bacterial_culture serial_dilution Serial Dilution in Microtiter Plate compound_prep->serial_dilution bacterial_suspension Prepare Bacterial Suspension bacterial_culture->bacterial_suspension inoculation Inoculate with Bacteria bacterial_suspension->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Read MIC incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination of this compound derivatives.

Potential Mechanisms of Action

While the precise signaling pathways are often complex and require further investigation, the antibacterial activity of thiohydantoin derivatives is generally attributed to their ability to interfere with essential bacterial processes. Thiohydantoins have been shown to inhibit various enzymes, which can disrupt metabolic pathways and lead to cell death.[4]

The following diagram illustrates a generalized concept of enzyme inhibition by these derivatives.

mechanism_of_action cluster_compound Compound cluster_bacterium Bacterial Cell compound This compound Derivative enzyme Essential Bacterial Enzyme compound->enzyme Inhibits metabolic_pathway Metabolic Pathway enzyme->metabolic_pathway Catalyzes bacterial_growth Bacterial Growth and Proliferation metabolic_pathway->bacterial_growth Supports

Caption: Generalized mechanism of enzyme inhibition by thiohydantoin derivatives.

References

Comparative Analysis of 1-Acetyl-2-thiohydantoin Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Acetyl-2-thiohydantoin analogues, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented herein is curated from recent scientific literature to aid in the design and development of novel therapeutic agents.

Introduction to this compound Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile backbone for the development of compounds with a wide array of pharmacological activities.[1][2] The thiohydantoin ring, a sulfur analogue of hydantoin, offers unique chemical properties that contribute to diverse biological interactions.[3] Modifications at various positions of the this compound nucleus have led to the discovery of potent agents targeting cancer, inflammation, diabetes, and microbial infections.[4][5][6][7] This guide will delve into the specific SAR of these analogues, presenting quantitative data and experimental methodologies to inform future research endeavors.

Anti-inflammatory Activity

Recent studies have highlighted the potential of 1,3-disubstituted-2-thiohydantoin analogues as potent anti-inflammatory agents.[2][6] The anti-inflammatory effects are often evaluated by measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated murine macrophage cell lines (RAW264.7).[6][8]

Quantitative Comparison of Anti-inflammatory Activity
CompoundStructureCytotoxicity IC50 (µg/mL) against RAW264.7NO Production InhibitionReference
3 1-(4-chlorophenacyl)-2-thioxoimidazolidin-4-one500Not specified[6]
4 Acetylated derivative of compound 3355Not specified[6]
7 A 1,3-disubstituted-2-thiohydantoin analogue197.68Six-fold reduction[6][8]
Celecoxib Standard Drug251.2Not specified[6][8]
Key SAR Insights for Anti-inflammatory Activity:
  • Acylation: The introduction of an acetyl group can influence the cytotoxic activity of the compounds. For instance, the acylation of compound 3 to yield compound 4 resulted in a noticeable improvement in cytotoxic activity.[6]

  • Substituents at N1 and N3: The nature of the substituents at the N1 and N3 positions of the thiohydantoin ring plays a crucial role in the anti-inflammatory potency. Compound 7, a 1,3-disubstituted analogue, exhibited the most potent cytotoxic activity and significant NO production inhibition.[6][8] This compound was also found to downregulate the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[2][8]

Anticancer Activity

Thiohydantoin derivatives have been extensively investigated for their anticancer properties, with some analogues showing promising activity against various cancer cell lines.[4][9] A notable example is Enzalutamide, an FDA-approved drug for castration-resistant prostate cancer, which features a thiohydantoin core.[2][10]

Quantitative Comparison of Anti-prostate Cancer Activity
CompoundTarget Cell LineIC50Key Structural FeaturesReference
5t LNCaP (AR positive)~15-fold more potent than MDV3100Novel thiohydantoin derivative[9]
5i LNCaP (AR positive) & PC-3 (AR negative)Not specifiedInhibited both cell lines[9]
5j LNCaP (AR positive) & PC-3 (AR negative)Not specifiedInhibited both cell lines[9]
MDV3100 (Enzalutamide) LNCaP (AR positive)StandardThiohydantoin-based antiandrogen[11][12]
Key SAR Insights for Anticancer Activity:
  • Androgen Receptor (AR) Antagonism: Many thiohydantoin analogues exert their anticancer effects by antagonizing the androgen receptor, which is crucial for the growth of prostate cancer.[11][12]

  • Targeting AR-Negative Cells: The development of compounds like 5i and 5j, which inhibit both AR-positive and AR-negative prostate cancer cells, suggests alternative mechanisms of action and potential for treating antiandrogen-resistant cancers.[9]

  • Substitutions on the Thiohydantoin Ring: SAR studies on androgen receptor antagonists have revealed that modifications on the N1-aryl substituent and cycloalkyl groups on the thiohydantoin ring significantly impact activity.[11] For instance, cyclobutyl and cyclopentyl analogues showed comparable activity to the dimethyl analogue.[11]

Antidiabetic Activity

A series of novel thiohydantoin derivatives have been synthesized and evaluated for their potential as antidiabetic agents, primarily through the inhibition of α-glucosidase and α-amylase.[5][13]

Quantitative Comparison of Antidiabetic Activity
Compoundα-Glucosidase Inhibition IC50 (µg/mL)α-Amylase Inhibition IC50 (µg/mL)Key Structural FeaturesReference
FP1 150.85-Thiohydantoin derivative[3]
FP2 138.60140.25Thiohydantoin derivative[3]
FP4 129.40128.90Exhibited the most favorable interactions in docking studies[3][5]
FP5 -135.45Halogen substituent[3]
FP6 -145.30Halogen substituent[3]
Miglitol 85.30-Standard α-glucosidase inhibitor[3]
Acarbose -75.70Standard α-amylase inhibitor[3]
Key SAR Insights for Antidiabetic Activity:
  • Influence of Substituents: The presence of electron-withdrawing and electron-donating groups on the phenyl ring directly impacts the inhibitory activity against α-glucosidase.[3]

  • Halogen Substituents: Derivatives with halogen substituents, such as FP5 and FP6, showed enhanced potency, which may be due to additional stabilizing interactions with the enzyme's amino acid residues.[3][13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an appropriate amino acid with an isothiocyanate, followed by cyclization and acetylation. For instance, acylation of 3-[(5-bromo-2-hydroxy-phenylmethylene)-amino]-4-oxo-imidazolidin-2-thione with acetic anhydride can yield a this compound derivative.[14] The reaction is typically carried out by heating the starting material in acetic anhydride under reflux, followed by cooling and precipitation in ice-water.[14]

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of the synthesized compounds can be assessed against murine leukemia cell line (RAW264.7). The cytotoxicity is evaluated to determine the IC50 values. The potency to prevent nitric oxide (NO) production is also measured.[8] A significant reduction in NO production indicates anti-inflammatory potential.[6][8]

In Vitro Anticancer Assay

The antiproliferative activity of the compounds is evaluated against human cancer cell lines, such as LNCaP and PC-3 for prostate cancer.[9] The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are determined to quantify their potency.

In Vitro Antidiabetic Assay

The inhibitory activities against α-glucosidase and α-amylase are determined to assess the antidiabetic potential. The IC50 values are calculated to compare the inhibitory potency of the synthesized derivatives with standard inhibitors like Miglitol and Acarbose.[3]

Visualizing Structure-Activity Relationships and Workflows

General Synthesis Workflow for Thiohydantoin Derivatives

G General Synthesis of Thiohydantoin Derivatives cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Acetylation Amino Acid Amino Acid Thiourea Derivative Thiourea Derivative Amino Acid->Thiourea Derivative Reaction with Isothiocyanate Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea Derivative Thiohydantoin Core Thiohydantoin Core Thiourea Derivative->Thiohydantoin Core Acid/Base Catalysis This compound This compound Thiohydantoin Core->this compound Acetic Anhydride

Caption: A generalized workflow for the synthesis of this compound analogues.

Logical Relationship in Anti-inflammatory SAR

G SAR Logic for Anti-inflammatory Activity Thiohydantoin_Scaffold Thiohydantoin Scaffold N1_Substitution Substitution at N1 Thiohydantoin_Scaffold->N1_Substitution N3_Substitution Substitution at N3 Thiohydantoin_Scaffold->N3_Substitution Increased_Potency Increased Anti-inflammatory Potency N1_Substitution->Increased_Potency N3_Substitution->Increased_Potency Decreased_Cytokine_Expression Decreased IL-1β, IL-6, TNF-α Increased_Potency->Decreased_Cytokine_Expression

Caption: Key structural modifications leading to enhanced anti-inflammatory activity.

This guide provides a snapshot of the current understanding of the SAR of this compound analogues. The presented data and experimental outlines are intended to serve as a valuable resource for the rational design of more potent and selective therapeutic agents based on this versatile chemical scaffold. Further research is warranted to explore the full potential of these compounds in various disease models.

References

A Comparative Guide to the Synthesis of 1-Acetyl-2-thiohydantoin: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1-acetyl-2-thiohydantoin and its derivatives is a fundamental process in medicinal chemistry, providing scaffolds for the development of various therapeutic agents. The classical approach for this synthesis involves the reaction of α-amino acids with a thiocyanate source in the presence of acetic anhydride and acetic acid. This guide provides a comparative analysis of two primary methodologies for this synthesis: the traditional conventional heating method and the more modern microwave-assisted approach. The comparison is based on experimental data to highlight the differences in reaction efficiency, time, and overall yield.

Performance Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data from experimental studies on the synthesis of this compound and its 5-substituted derivatives using conventional heating and microwave irradiation.

MethodologyStarting Amino AcidReagentsTemperatureReaction TimeYield (%)
Conventional Heating GlycineThiocyanic acid, Acetic anhydride, Acetic acid100°C40 minutes76%[1]
Conventional Heating Various α-amino acidsAmmonium thiocyanate, Acetic anhydride, Acetic acidNot specified30 minutes55.2% - 79.5%[2]
Microwave Irradiation Various α-amino acidsAmmonium thiocyanate, Acetic anhydride, Acetic acid100°C2 minutes85.0% - 93.0%[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended for researchers and scientists in drug development and related fields.

I. Conventional Heating Method for this compound Synthesis

This protocol is based on the synthesis of this compound from glycine.

Materials:

  • Glycine

  • Thiocyanic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Ice water

Procedure:

  • Dissolve glycine (1.28 g, 11 mmol) and thiocyanic acid (0.76 g, 10 mmol) in 15 mL of acetic anhydride in a suitable reaction vessel.[1]

  • Add 1 mL of glacial acetic acid to the mixture.[1]

  • Heat the mixture to 100°C with continuous stirring for 40 minutes.[1]

  • After the reaction is complete, cool the vessel and pour the contents into 100 mL of ice water.[1]

  • A yellow solid precipitate of this compound will form.[1]

  • Collect the solid by filtration and wash it with water.[1]

  • Recrystallize the crude product from ethanol to obtain the purified pale yellow solid.[1]

  • Dry the purified product. The expected yield is approximately 1.2 g (76%).[1]

II. Microwave-Assisted Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives

This protocol describes a general and rapid method for synthesizing various 5-substituted-1-acetyl-2-thiohydantoin derivatives.

Materials:

  • α-Amino acid (e.g., L-alanine, L-leucine, L-phenylalanine)

  • Ammonium thiocyanate

  • Acetic anhydride

  • Acetic acid

Optimized Reaction Conditions:

  • α-Amino acid: 10 mmol[2]

  • Ammonium thiocyanate: 16 mmol[2]

  • Mixed solvent: 9 mL of acetic anhydride and 1 mL of acetic acid[2]

Procedure:

  • In a microwave reactor vessel, combine the α-amino acid (10 mmol), ammonium thiocyanate (16 mmol), 9 mL of acetic anhydride, and 1 mL of acetic acid.[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 2 minutes.[2]

  • After irradiation, cool the reaction mixture.

  • Follow a standard workup procedure, which typically involves precipitation in ice water, filtration, and recrystallization to purify the product.

  • This method has been shown to produce yields in the range of 85.0% to 93.0% for various derivatives.[2]

Visualizing the Synthesis

The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis of this compound.

G General Reaction for this compound Synthesis cluster_reactants Reactants cluster_conditions Conditions alpha-Amino Acid α-Amino Acid Product This compound Derivative alpha-Amino Acid->Product + Thiocyanate R'-SCN (e.g., NH4SCN) Thiocyanate->Product Acetic Anhydride Acetic Anhydride ((CH3CO)2O) Acetic Anhydride->Product Catalyst/Reagent Heat Heat (Δ) or Microwave (µW) Heat->Product G Experimental Workflow for Synthesis start Start reagents Mix α-Amino Acid, Thiocyanate Source, Acetic Anhydride, and Acetic Acid start->reagents reaction Apply Energy: Conventional Heating (40 min) or Microwave Irradiation (2 min) reagents->reaction workup Quench Reaction (e.g., in Ice Water) reaction->workup filtration Filter to Isolate Crude Product workup->filtration purification Purify by Recrystallization filtration->purification end End: Pure Product purification->end

References

A Comparative Analysis of 1-Acetyl-2-thiohydantoin Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

Derivatives of 1-Acetyl-2-thiohydantoin belong to the broader class of thiohydantoins, a group of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These scaffolds are recognized for their diverse biological activities, serving as a foundation for the development of novel therapeutic agents. This guide provides a comparative overview of the in vitro and in vivo studies of this compound derivatives, placing their performance in context with established alternatives across various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic applications. The data presented is supported by detailed experimental protocols to aid in the objective evaluation and replication of findings.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound derivatives with other relevant compounds.

Table 1: Antimicrobial Activity

Compound/AlternativeOrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
This compound Derivative (Hybrid with 2-Quinolone) E. coli--Moderate to Low[1][2]
B. subtilis--Moderate to Low[1][2]
S. aureus--Some Resistance[1]
Ciprofloxacin (Standard Antibiotic) E. coli, S. aureus, etc.VariesVariesStandardized[1]
Thiohydantoin Derivative 11c (with piperazine moiety) E. coli, K. pneumoniae, S. aureus, etc.Not specifiedNot specifiedHigher activity than other synthesized compounds[1]

Table 2: Anticancer Activity

Compound/AlternativeCell LineIC50 (µM)ActivityReference
This compound Derivative (5t) LNCaP (Prostate Cancer)~15-fold more potent than MDV3100Inhibits cell proliferation and PSA expression[3]
Enzalutamide (MDV3100) LNCaP (Prostate Cancer)StandardAndrogen receptor antagonist[4]
Thiohydantoin Derivatives (1d, 2d) PC3 (Prostate Cancer)Not specifiedGood anti-prostate cancer activity[5]
5-Substituted-2-thiohydantoin Derivative Leukemia-Potential selectivity[6]
Broad panel of human cancer cell linesGI50: 15.1, TGI: 41.7, LC50: 83.2Broad spectrum antitumor activity[6]

Table 3: Anti-inflammatory Activity

Compound/AlternativeAssayIC50 (µg/mL)Key FindingsReference
1,3-Disubstituted-2-thiohydantoin (Compound 7) RAW264.7 cell cytotoxicity197.68More potent than Celecoxib[7][8]
Nitric Oxide (NO) Production-Six-fold reduction[8]
Celecoxib (Standard NSAID) RAW264.7 cell cytotoxicity251.2Standard[7][8]

Table 4: Antidiabetic Activity

Compound/AlternativeTarget EnzymeIC50 (µg/mL)In Vivo EffectReference
Thiohydantoin Derivative (FP4) α-glucosidase129.40Reduced fasting blood glucose by 28.9% in diabetic rats[9]
α-amylase128.90[9]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of comparative data. Below are protocols for key experiments cited in the studies of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations (e.g., 0.98 to 500 µg/mL).[1]

  • Inoculation: Each well is inoculated with 0.05 mL of the prepared bacterial suspension.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[1]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[1]

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on agar plates and incubated. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Prostate cancer cells (e.g., PC3 or LNCaP) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiohydantoin derivatives or control drugs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[10]

In Vivo Antidiabetic Efficacy in STZ-Induced Diabetic Rats

This animal model is used to evaluate the antidiabetic potential of compounds.

Protocol:

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ).

  • Animal Grouping: The diabetic rats are divided into several groups: a diabetic control group, a standard drug-treated group, and groups treated with different doses of the test thiohydantoin derivatives.

  • Treatment: The compounds are administered orally daily for a period of several weeks (e.g., 6 weeks).[9]

  • Monitoring: Fasting blood glucose levels are monitored regularly.

  • Biochemical Analysis: At the end of the study, blood samples are collected to analyze lipid profiles (LDL, triglycerides, HDL).[9]

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture inoculum Prepare Inoculum (5x10^5 CFU/mL) start->inoculum inoculation Inoculate Microtiter Plate inoculum->inoculation compound_prep Serial Dilution of This compound derivative compound_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (Lowest concentration with no growth) incubation->mic_determination mbc_plating Plate on Agar mic_determination->mbc_plating mbc_determination Determine MBC mbc_plating->mbc_determination

Caption: Workflow for determining the antimicrobial activity of this compound derivatives.

signaling_pathway_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Androgen Androgen Androgen->AR Thiohydantoin This compound Derivative Thiohydantoin->AR Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Postulated mechanism of action for anti-prostate cancer activity of thiohydantoin derivatives.

References

A Comparative Guide to C-Terminal Amino Acid Analysis Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the C-terminal amino acid sequence of proteins and peptides is a critical aspect of protein characterization, providing insights into protein processing, function, and stability. While traditional methods have been established, a range of alternative reagents and techniques offer distinct advantages for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various enzymatic and chemical reagents for C-terminal amino acid analysis, supported by experimental data and detailed protocols.

Overview of C-Terminal Analysis Methods

C-terminal sequencing can be broadly categorized into enzymatic and chemical methods, often coupled with analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for the identification of the released amino acids.[1][2][]

Enzymatic Methods: Carboxypeptidases

Carboxypeptidases are exopeptidases that sequentially cleave amino acid residues from the C-terminus of a protein or peptide.[][4] The choice of enzyme is dictated by its substrate specificity.

Comparison of Common Carboxypeptidases
FeatureCarboxypeptidase A (CPA)Carboxypeptidase B (CPB)Carboxypeptidase Y (CPY)
Origin Bovine PancreasPorcine PancreasBaker's Yeast (Fungal)
Specificity Prefers aromatic (Phe, Tyr, Trp) and large aliphatic (Leu, Ile, Val) residues.[1]Specifically cleaves basic amino acids (Lys, Arg).[1]Broad specificity, cleaves most amino acids, including Pro (slowly).[1]
Optimal pH 7.5 - 8.58.0 - 9.05.5 - 6.5
Inhibitors Metal chelators (e.g., EDTA), β-mercaptoethanolMetal chelators, basic amino acid analogsDiisopropyl fluorophosphate (DFP), Phenylmethylsulfonyl fluoride (PMSF)
Key Advantages Well-characterizedHigh specificity for basic residues, useful in quality control of recombinant proteins.[1]Broad specificity allows for more extensive sequencing.[1] Tolerant to 6 M urea.[1]
Limitations Does not cleave Pro, Arg, or Lys effectively.[5]Limited to C-terminal Lys and Arg.Rate of cleavage can vary significantly between different amino acids, complicating data interpretation.
Experimental Protocol: C-Terminal Sequencing using Carboxypeptidase Y

This protocol provides a general workflow for C-terminal sequencing using Carboxypeptidase Y (CPY), followed by identification of released amino acids by HPLC.

1. Sample Preparation:

  • Dissolve the protein/peptide sample in a suitable buffer (e.g., 50 mM sodium citrate, pH 6.0). The final protein concentration should be in the range of 0.1-1 mg/mL.

  • If the protein is resistant to digestion, denaturation may be required. This can be achieved by heating the sample at 95°C for 5 minutes or by adding a denaturant like 6 M urea.[1]

2. Enzymatic Digestion:

  • Prepare a stock solution of Carboxypeptidase Y (e.g., 1 mg/mL in water).

  • Add CPY to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

  • Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).

3. Reaction Termination and Analysis:

  • Stop the reaction in each aliquot by adding an acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heat inactivation.

  • Centrifuge the samples to pellet the enzyme and any precipitated protein.

  • Analyze the supernatant containing the released amino acids by reverse-phase HPLC (RP-HPLC) with pre-column derivatization (e.g., with phenylisothiocyanate, PITC) or by amino acid analysis.

4. Data Interpretation:

  • Quantify the amount of each amino acid released at each time point.

  • The C-terminal amino acid will be the first to appear, followed by the penultimate residue, and so on. The sequence is deduced from the order of appearance of the amino acids.

Carboxypeptidase_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis cluster_result Result ProteinSample Protein/Peptide Sample Denaturation Denaturation (optional) ProteinSample->Denaturation AddCPY Add Carboxypeptidase Y Denaturation->AddCPY Incubation Incubation & Time-course Sampling AddCPY->Incubation TerminateReaction Terminate Reaction Incubation->TerminateReaction AnalyzeAAs HPLC or Amino Acid Analysis TerminateReaction->AnalyzeAAs Sequence C-Terminal Sequence AnalyzeAAs->Sequence

Figure 1. Experimental workflow for C-terminal sequencing using carboxypeptidase.

Chemical Methods for C-Terminal Analysis

Chemical methods offer an alternative to enzymatic digestion and can be particularly useful for proteins that are resistant to carboxypeptidases.

Hydrazinolysis

Hydrazinolysis is a classical chemical method for identifying the C-terminal amino acid.[6] Anhydrous hydrazine cleaves all peptide bonds, converting all amino acid residues into their corresponding amino acid hydrazides, except for the C-terminal amino acid, which is released as a free amino acid.[6][7]

Advantages:

  • Applicable to a wide range of proteins and peptides.

Disadvantages:

  • Harsh reaction conditions (high temperature) can lead to the degradation of some amino acids, particularly Asn and Gln.[8]

  • Requires anhydrous conditions.

  • Typically only identifies the C-terminal residue and does not provide sequential information.[5]

Experimental Protocol: Hydrazinolysis

1. Sample Preparation:

  • The protein or peptide sample must be thoroughly dried and free of salts.

  • Place the dried sample (typically 50-100 nmol) in a reaction vial.

2. Hydrazinolysis Reaction:

  • Add anhydrous hydrazine to the sample.

  • Seal the vial under vacuum or inert atmosphere.

  • Heat the reaction mixture at 100°C for a specified period (e.g., 6-12 hours). The reaction time may need to be optimized depending on the protein.

3. Sample Work-up:

  • After cooling, remove the excess hydrazine by evaporation under high vacuum.

  • The residue contains the free C-terminal amino acid and amino acid hydrazides.

4. Identification of C-terminal Amino Acid:

  • The free amino acid can be identified using various methods, including:

    • Ion-exchange chromatography.

    • Derivatization (e.g., with dinitrofluorobenzene) followed by chromatographic separation.[9]

Hydrazinolysis_Workflow cluster_prep Sample Preparation cluster_reaction Hydrazinolysis cluster_workup Work-up cluster_analysis Analysis DriedSample Dried Protein/Peptide Sample AddHydrazine Add Anhydrous Hydrazine DriedSample->AddHydrazine Heating Heat at 100°C AddHydrazine->Heating RemoveHydrazine Remove Excess Hydrazine Heating->RemoveHydrazine IdentifyAA Identify Free Amino Acid RemoveHydrazine->IdentifyAA

Figure 2. Workflow for identifying the C-terminal amino acid using hydrazinolysis.
Other Chemical Cleavage Reagents

Several other chemical reagents can be used to cleave peptide bonds at specific amino acid residues, which can sometimes be exploited for C-terminal analysis, often in conjunction with mass spectrometry.

ReagentCleavage SiteComments
Cyanogen Bromide (CNBr) C-terminal side of Methionine (Met) residues.[2][10]Highly specific and efficient.[11] The C-terminal fragment of the protein will be the only one without a homoserine lactone at its C-terminus.
BNPS-skatole C-terminal side of Tryptophan (Trp) residues.[12]Useful for proteins with low Met content.
Formic Acid Aspartic acid-Proline (Asp-Pro) peptide bonds.[12]Cleavage is specific but can be slow.
Hydroxylamine Asparagine-Glycine (Asn-Gly) peptide bonds.[12][13]Useful for specific cleavage at these less common dipeptide sequences.
2-nitro-5-thiocyanobenzoic acid (NTCB) N-terminal side of Cysteine (Cys) residues.[12]This is an N-terminal cleavage, but can be used in a broader sequencing strategy.

Mass Spectrometry-Based Methods

Modern C-terminal analysis heavily relies on mass spectrometry (MS), often in a "bottom-up" proteomics approach.[1] Proteins are first digested with a protease (like trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The C-terminal peptide can be identified based on its unique properties or by comparing the experimental data to a protein database.[1] Specific enrichment strategies for C-terminal peptides have also been developed to facilitate their identification.[1]

Advantages of MS-based methods:

  • High sensitivity and accuracy.

  • Can identify post-translational modifications.[1]

  • Suitable for complex mixtures.

Disadvantages of MS-based methods:

  • Requires sophisticated instrumentation and bioinformatics tools for data analysis.

  • The C-terminal peptide may not be readily ionizable or detectable by MS.

Concluding Remarks

The choice of reagent for C-terminal amino acid analysis depends on several factors, including the nature of the protein sample, the available instrumentation, and the specific information required. Enzymatic methods, particularly with Carboxypeptidase Y, offer a straightforward approach for obtaining sequential information for a few residues. Chemical methods like hydrazinolysis are robust for identifying the terminal residue but lack sequential capabilities. For comprehensive and high-throughput C-terminal analysis, mass spectrometry-based strategies are the current state-of-the-art. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate approach for their experimental goals.

References

A Spectroscopic Comparison of 1-Acetyl-2-thiohydantoin Polymorphs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of the known polymorphs of 1-Acetyl-2-thiohydantoin. This document summarizes key experimental data from Fourier Transform Infrared (FTIR) spectroscopy to facilitate the differentiation and characterization of these crystalline forms.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This compound, a molecule of interest in medicinal chemistry, is known to exist in at least two polymorphic forms, herein referred to as Form I and Form II. The differentiation of these polymorphs is crucial for ensuring the quality and consistency of pharmaceutical products. Spectroscopic techniques provide a powerful, non-destructive means for this characterization.

Structural Differences Between Polymorphs

The primary difference between Form I and Form II of this compound lies in their intermolecular hydrogen bonding patterns. In Form I, the established polymorph, hydrogen bonds form between the amide C=O and the amide N-H groups of adjacent thiohydantoin rings.[1] In contrast, the newer polymorph, Form II, exhibits hydrogen bonding between the acetyl C=O group and the amide N-H group.[1] This variation in hydrogen bonding directly influences the bond lengths of the involved carbonyl groups and, consequently, their vibrational frequencies observed in spectroscopic analyses.

Comparative Spectroscopic Data

The most direct spectroscopic evidence of the structural differences between the two polymorphs is found in their FTIR spectra, particularly in the carbonyl stretching (νC=O) region. The involvement of a carbonyl group in a hydrogen bond typically leads to a decrease in its stretching frequency (a redshift) due to the weakening of the C=O double bond.

Spectroscopic FeatureForm I (Known Polymorph)Form II (New Polymorph)Reference
Acetyl νC=O Frequency 1704 cm⁻¹1668 cm⁻¹[1]
Amide νC=O Frequency 1740 cm⁻¹1763 cm⁻¹[1]

As indicated in the table, the acetyl C=O stretching frequency in Form II is significantly lower than in Form I, consistent with its role as a hydrogen bond acceptor in this polymorph. Conversely, the amide C=O stretching frequency in Form II is higher than in Form I, as it is not involved in hydrogen bonding in this form. These distinct and well-separated absorption bands provide a reliable method for differentiating between the two polymorphs. While more comprehensive spectroscopic data from Raman and solid-state NMR would provide further confirmation, the FTIR data alone offers a clear basis for identification.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. It is important to note that the specific parameters used in the cited literature may vary.

Synthesis of this compound Polymorphs:

  • Form I (Known Polymorph): This form is typically obtained through the acetylation of 2-thiohydantoin.

  • Form II (New Polymorph): Single crystals of Form II can be obtained by the slow evaporation of an ethanol solution of this compound.[1] It has been noted that the ground sample of Form II can transform into Form I over time, suggesting that Form II is a metastable form.[1]

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectra of the solid samples are typically recorded using an FTIR spectrometer. The samples can be prepared as potassium bromide (KBr) pellets or analyzed directly using an attenuated total reflectance (ATR) accessory. Data is collected over a spectral range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

Raman Spectroscopy:

Raman spectra can be obtained using a Raman spectrometer, often equipped with a laser excitation source (e.g., 785 nm). The solid samples are placed directly in the path of the laser, and the scattered light is collected and analyzed.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solid-state NMR spectra, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can provide detailed information about the local chemical environment of the carbon atoms in the crystal lattice. Differences in the crystal packing and intermolecular interactions between polymorphs will result in variations in the chemical shifts of the carbon signals.

Experimental Workflow

The logical workflow for the spectroscopic comparison of this compound polymorphs is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Polymorphs cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Identification Synthesis_I Synthesize Form I FTIR FTIR Spectroscopy Synthesis_I->FTIR Raman Raman Spectroscopy Synthesis_I->Raman ssNMR Solid-State NMR Synthesis_I->ssNMR Synthesis_II Synthesize Form II Synthesis_II->FTIR Synthesis_II->Raman Synthesis_II->ssNMR Compare_Spectra Compare Spectroscopic Data (Peak Positions, Shifts) FTIR->Compare_Spectra Raman->Compare_Spectra ssNMR->Compare_Spectra Identify Polymorph Identification Compare_Spectra->Identify

Caption: Experimental workflow for the synthesis, spectroscopic analysis, and identification of this compound polymorphs.

References

Safety Operating Guide

Safe Disposal of 1-Acetyl-2-thiohydantoin: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-Acetyl-2-thiohydantoin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Understanding the Chemical Profile

This compound is a sulfur-containing heterocyclic organic compound. While stable under normal conditions, its disposal requires careful consideration due to its chemical properties and potential hazardous decomposition products. Thermal decomposition may produce toxic gases, including oxides of nitrogen, carbon, and sulfur. It is crucial to avoid contact with strong oxidizing agents.

Quantitative Data Summary

A summary of key quantitative data relevant to the safe handling and disposal of this compound is provided in the table below.

PropertyValueNotes
Molecular FormulaC₅H₆N₂O₂S
Molecular Weight158.18 g/mol
AppearanceSolid
IncompatibilityStrong oxidizing agentsAvoid contact with materials such as nitrates and peroxides.
Hazardous DecompositionNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx)Produced upon thermal decomposition.
Step-by-Step Disposal Procedure

The primary method for the safe disposal of this compound involves chemical neutralization through hydrolysis to break it down into less hazardous components. Both alkaline and acidic hydrolysis are effective.

3.1. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

All procedures should be carried out in a well-ventilated fume hood.

3.2. Alkaline Hydrolysis Protocol

Alkaline hydrolysis is a rapid method for the deacylation of this compound.[1]

  • Preparation: Prepare a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). A concentration of 1 M is generally sufficient.

  • Reaction: In a suitable container within a fume hood, cautiously add the this compound waste to the alkaline solution. The reaction is typically rapid at a pH greater than 11.[1]

  • Mixing: Stir the solution gently to ensure complete mixing and reaction.

  • Neutralization: After the reaction is complete (visual observation of dissolution), neutralize the resulting solution containing 2-thiohydantoin and acetate with a dilute acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8.

  • Disposal: The neutralized solution can now be disposed of as aqueous chemical waste, in accordance with local, state, and federal regulations.

3.3. Acidic Hydrolysis Protocol

Acidic hydrolysis is an alternative method for the breakdown of this compound.[2]

  • Preparation: Prepare a dilute solution of a non-oxidizing acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A concentration of 1 M is a safe starting point.

  • Reaction: In a fume hood, slowly add the this compound waste to the acidic solution.

  • Mixing: Stir the mixture to facilitate the hydrolysis. The reaction cleaves the acetyl group to form 2-thiohydantoin and acetic acid.[3][4]

  • Neutralization: Once the reaction is complete, neutralize the solution with a dilute base (e.g., 1 M sodium hydroxide) to a pH between 6 and 8.

  • Disposal: The final neutralized solution should be disposed of as aqueous chemical waste, following all applicable institutional and governmental guidelines.

Disposal of Empty Containers

Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate from the first rinse should be collected and treated as chemical waste using one of the hydrolysis methods described above. Subsequent rinsates can typically be disposed of as regular aqueous waste.

Spill Management

In the event of a spill, wear appropriate PPE, absorb the solid material with an inert absorbent (e.g., vermiculite or sand), and collect it in a sealed container for disposal via chemical neutralization as described above.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical steps for both alkaline and acidic hydrolysis.

cluster_alkaline Alkaline Hydrolysis Workflow A1 Start: this compound Waste A2 Add to Dilute Alkaline Solution (e.g., 1M NaOH, pH > 11) A1->A2 A3 Stir to Complete Hydrolysis A2->A3 A4 Neutralize with Dilute Acid (pH 6-8) A3->A4 A5 Dispose as Aqueous Chemical Waste A4->A5

Caption: Alkaline Hydrolysis Disposal Workflow

cluster_acidic Acidic Hydrolysis Workflow B1 Start: this compound Waste B2 Add to Dilute Acidic Solution (e.g., 1M HCl) B1->B2 B3 Stir to Complete Hydrolysis B2->B3 B4 Neutralize with Dilute Base (pH 6-8) B3->B4 B5 Dispose as Aqueous Chemical Waste B4->B5

Caption: Acidic Hydrolysis Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Acetyl-2-thiohydantoin
Reactant of Route 2
Reactant of Route 2
1-Acetyl-2-thiohydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.